Conazole fungicides, also referred to as demethylation inhibitors (DMIs), represent a major class of antifungal compounds with critical importance in both agricultural and clinical settings. These fungicides function primarily by inhibiting the biosynthesis of ergosterol, an essential component of fungal cell membranes, through targeted disruption of the cytochrome P450 enzyme CYP51 (lanosterol 14-α-demethylase) [1] [2]. This technical guide provides a comprehensive examination of the molecular mechanisms of action, resistance profiles, and experimental assessment methodologies for conazole fungicides, with specific emphasis on their applications in agricultural science and drug development.
The conazole chemical class is characterized by the presence of a triazole or imidazole ring, which coordinates with the heme iron in the CYP51 active site, thereby blocking the enzyme's normal catalytic function [2] [3]. While this primary mode of action remains consistent across applications, concerns have emerged regarding potential endocrine-disrupting properties in non-target organisms, as some conazoles may interfere with mammalian cytochrome P450 enzymes involved in steroid hormone biosynthesis [3]. Furthermore, the extensive use of these compounds has led to the development of significant resistance mechanisms in fungal pathogens, presenting substantial challenges for sustainable disease management and highlighting the urgent need for novel antifungal strategies [4] [5].
Conazole fungicides exert their antifungal activity primarily through inhibition of ergosterol biosynthesis, specifically by targeting the cytochrome P450 enzyme CYP51 (lanosterol 14-α-demethylase). This enzyme catalyzes a critical demethylation step in the conversion of lanosterol to ergosterol, which is an essential component of fungal cell membranes [2] [3]. The molecular interaction involves coordination of the triazole ring nitrogen atoms with the heme iron in the CYP51 active site, effectively blocking the enzyme's ability to bind molecular oxygen and execute the demethylation reaction [3].
The inhibition of CYP51 results in two primary downstream consequences: (1) depletion of ergosterol, which is essential for maintaining fungal membrane integrity and functionality; and (2) accumulation of toxic methylated sterol precursors [2]. This dual disruption compromises membrane fluidity, permeability, and the activity of membrane-associated enzymes, ultimately leading to inhibition of fungal growth and replication [2] [3]. The specificity of this interaction varies among different conazole compounds, with some exhibiting broader activity against related cytochrome P450 enzymes in non-target organisms [3].
Beyond the primary mechanism of ergosterol biosynthesis inhibition, conazole fungicides induce several secondary cellular effects that contribute to their overall antifungal efficacy:
Membrane Disruption: Depletion of ergosterol and accumulation of abnormal sterols lead to increased membrane permeability, cellular leakage, and disruption of membrane-bound transport systems [2].
Organelle Dysfunction: Abnormal membrane composition affects mitochondrial function and other organelles, potentially leading to cellular energy deficiency and oxidative stress [6] [7].
Altered Cell Signaling: Some conazole fungicides have been shown to affect calcium signaling and other signal transduction pathways, potentially through indirect effects on membrane fluidity and composition [7].
The following diagram illustrates the primary mode of action and downstream effects of conazole fungicides:
Conazole fungicides inhibit CYP51, disrupting ergosterol synthesis and causing toxic sterol accumulation, which leads to fungal growth inhibition.
While conazole fungicides are designed to target fungal CYP51, their interaction with mammalian cytochrome P450 enzymes presents significant challenges. The structural conservation of CYP51 across kingdoms means that some conazole compounds may inhibit not only the fungal target but also mammalian enzymes involved in steroid hormone biosynthesis, particularly CYP19 (aromatase) and CYP17 [3]. This off-target activity can disrupt critical steroidogenic pathways, leading to potential endocrine-disrupting effects in non-target organisms, including interference with androgen and estrogen biosynthesis [3].
Experimental evidence from transcriptional profiling studies in mouse models indicates that certain conazole fungicides (e.g., propiconazole, triadimefon) can alter the expression of genes involved in cholesterol biosynthesis, retinoic acid metabolism, and various signaling pathways including IGF/PI3K/Akt/PTEN/mTor and Wnt-β-catenin pathways [6] [7]. These findings highlight the importance of selectivity profiling during the development of new conazole compounds to minimize potential adverse effects on non-target organisms.
The development of resistance to conazole fungicides represents a significant challenge in both agricultural and clinical settings. Fungal pathogens have evolved multiple mechanisms to circumvent the inhibitory effects of these compounds, with the following representing the most clinically relevant resistance strategies:
Target Site Mutations: Point mutations in the CYP51 gene that alter the binding affinity of conazole fungicides without significantly compromising enzymatic activity. These mutations may include amino acid substitutions in the active site or peripheral regions that affect drug access [4] [5].
Overexpression of Efflux Pumps: Increased expression of membrane transport proteins, particularly ATP-binding cassette (ABC) transporters and major facilitator superfamily (MFS) transporters, that actively export conazole compounds from fungal cells, reducing intracellular accumulation [2].
Biofilm Formation: The ability of certain fungal species (e.g., Candida albicans) to form biofilms that create physical and physiological barriers to antifungal penetration and activity [2].
Compensatory Metabolic Pathways: Activation of alternative metabolic routes that bypass the inhibited step in ergosterol biosynthesis or enhance tolerance to membrane stress [5].
The following table summarizes key resistance mechanisms and their clinical implications:
Table 1: Resistance Mechanisms to Conazole Fungicides in Clinically Relevant Fungal Pathogens
| Resistance Mechanism | Molecular Basis | Key Fungal Pathogens | Clinical Impact |
|---|---|---|---|
| Target Site Mutations | Amino acid substitutions in CYP51 (e.g., Y132F, G448S) | Aspergillus fumigatus, Candida albicans | Reduced binding affinity, treatment failures |
| Efflux Pump Overexpression | Upregulation of CDR1, CDR2, MDR1 genes | Candida albicans, C. glabrata | Reduced intracellular drug accumulation |
| Biofilm Formation | Extracellular matrix production, persister cell formation | Candida auris, C. albicans | Physical barrier, enhanced tolerance |
| Chromosomal Aneuploidy | Whole or segmental chromosome duplication | Candida auris, C. albicans | Gene dosage effects, rapid adaptation |
The World Health Organization (WHO) has recognized antifungal resistance as a critical global health threat, with several conazole-resistant fungal pathogens classified as critical priority in the first WHO Fungal Priority Pathogens List [4] [5]. The emergence of multidrug-resistant species such as Candida auris and triazole-resistant Aspergillus fumigatus represents a particular concern, with mortality rates reaching 30-90% in vulnerable patient populations [4] [5]. The agricultural use of conazole fungicides has been implicated as a potential driver of environmental resistance selection, creating a One Health challenge that requires integrated approaches across human medicine, agriculture, and environmental science [5].
The global antifungal drug market continues to expand, with an estimated value of $14.09 billion in 2024 and projected growth to $18.08 billion by 2033, reflecting both increasing demand and the need for new therapeutic options [4]. This economic imperative, coupled with the escalating clinical challenges posed by resistant pathogens, has accelerated research into next-generation antifungal agents with novel mechanisms of action and improved resistance profiles.
Conazole fungicides encompass a diverse group of compounds that share the characteristic triazole or imidazole moiety but differ in their chemical substituents, which significantly influence their pharmacological properties, spectrum of activity, and resistance profiles. The structural variations among conazole compounds affect their lipophilicity, membrane permeability, metabolic stability, and binding affinity to the CYP51 target [1] [2].
The conazole class can be broadly divided into pharmaceutical agents (e.g., fluconazole, itraconazole, voriconazole) and agricultural fungicides (e.g., propiconazole, tebuconazole, epoxiconazole), though this distinction is not absolute as some compounds find applications in both domains [1] [3]. From a chemical perspective, conazoles are further categorized based on specific structural features, with triazoles representing the largest and most widely used subgroup [1].
Table 2: Comparative Properties of Selected Conazole Fungicides
| Compound | Primary Application | Systemic Mobility | Resistance Risk | Notable Characteristics |
|---|---|---|---|---|
| Propiconazole | Agricultural | Systemic | Moderate | Broad-spectrum, soil persistent |
| Tebuconazole | Agricultural | Systemic | Moderate | Widely used in cereals |
| Prothioconazole | Agricultural | Systemic (xylem-mobile) | Moderate | Triazolinthione, broad control spectrum |
| Fluconazole | Pharmaceutical | Systemic | Moderate to High | Good CNS penetration |
| Itraconazole | Pharmaceutical | Systemic | Moderate | Broad spectrum, drug interactions |
| Voriconazole | Pharmaceutical | Systemic | Moderate | Enhanced activity against Aspergillus |
The environmental behavior and potential ecotoxicological effects of conazole fungicides represent important considerations for their sustainable use. Certain conazole compounds, particularly modern fluorinated derivatives such as mefentrifluconazole, exhibit significant environmental persistence, with soil degradation half-lives (DT50) ranging from 104 to 477 days and DT90 values exceeding 1000 days in some conditions [5]. This persistence, coupled with widespread agricultural application, has led to the classification of some conazole fungicides as emerging micropollutants in soils, waterways, and recycled green-waste [5].
From an ecotoxicological perspective, concerns have been raised regarding the potential endocrine-disrupting properties of certain conazole fungicides, particularly their ability to inhibit cytochrome P450 enzymes involved in steroid hormone biosynthesis in non-target organisms [3]. Experimental studies have demonstrated that prenatal exposure to some conazole compounds can alter masculine developmental programming in mammalian models, potentially leading to reproductive disorders [3]. These findings highlight the importance of comprehensive environmental risk assessment during the development and regulatory approval of new conazole fungicides.
The evaluation of conazole fungicide efficacy employs standardized laboratory and field-based methodologies to determine potency, spectrum of activity, and potential for resistance development. Key experimental approaches include:
In Vitro Susceptibility Testing: Broth microdilution methods according to Clinical and Laboratory Standards Institute (CLSI) or European Committee on Antimicrobial Susceptibility Testing (EUCAST) guidelines to determine minimum inhibitory concentrations (MICs) against reference and clinical fungal isolates [4] [2].
Time-Kill Assays: Assessment of the rate and extent of fungicidal activity over time, providing insights into the kinetics of antifungal action and potential concentration-dependent effects [2].
Molecular Docking Studies: Computational approaches to model the interaction between conazole compounds and the CYP51 active site, enabling prediction of binding affinity and potential resistance mechanisms [3].
Transcriptional Profiling: Genome-wide expression analysis to identify cellular responses to conazole exposure, including stress pathway activation and compensatory mechanisms [6] [7].
The following diagram illustrates a standardized workflow for assessing conazole fungicide activity:
Experimental workflow for evaluating conazole fungicide efficacy, spanning from initial screening to mechanistic studies.
Surveillance of resistance development represents a critical component in the sustainable deployment of conazole fungicides. Recommended methodologies for resistance monitoring include:
Population Surveillance: Systematic collection and susceptibility testing of clinical and environmental fungal isolates to establish resistance baselines and detect emerging trends [5].
Molecular Characterization: PCR-based detection of known resistance mutations in CYP51 and other relevant genetic determinants, coupled with sequencing to identify novel polymorphisms [5].
Efflux Pump Assays: Assessment of transporter activity using fluorescent substrates and specific inhibitors to quantify the contribution of efflux mechanisms to resistance phenotypes [2].
Comparative Genomics: Whole-genome sequencing of susceptible and resistant isolates to identify genetic correlates of resistance, including single nucleotide polymorphisms, gene copy number variations, and chromosomal rearrangements [5].
These experimental approaches provide critical data for informing clinical treatment guidelines, agricultural use recommendations, and antifungal stewardship programs aimed at preserving the long-term efficacy of conazole fungicides.
Conazole fungicides remain cornerstone agents for the management of fungal diseases in both agricultural and clinical contexts, with their primary mode of action centered on the inhibition of ergosterol biosynthesis via CYP51 targeting. However, the ongoing emergence of resistance, coupled with concerns regarding environmental persistence and potential non-target effects, underscores the need for innovative approaches to antifungal development and deployment.
Future research directions likely to shape the next generation of conazole-based antifungal strategies include: (1) the development of compounds with enhanced selectivity for fungal versus mammalian cytochrome P450 enzymes; (2) combination therapies that leverage synergistic interactions between conazoles and agents with complementary mechanisms of action; (3) advanced formulation technologies that improve bioavailability and tissue targeting while reducing environmental dispersion; and (4) the integration of artificial intelligence and structure-based drug design to accelerate the discovery of novel chemotypes with activity against resistant pathogens [4] [8] [2].
The quantitative data from the Pesticide Properties Database is summarized in the table below. Please note that the entry for the octanol-water partition coefficient (KOW) appears to be inconsistent and should be interpreted with caution [1].
| Property | Value | Conditions / Notes |
|---|---|---|
| Molecular Formula | C₁₅H₁₅ClF₃N₃O | - [1] |
| Molecular Weight | 345.75 g/mol | - [1] |
| Melting Point | 63 °C | - [1] |
| Water Solubility | 10.5 mg/L | Moderate; at 20°C and pH 7 [1] |
| Octanol-Water Partition Coefficient (Log KOW) | 4.77 | High; regulatory data [1] |
| Octanol-Water Partition Coefficient (Log KOW) | 4.56 | Calculated [2] |
| Soil DT₅₀ (Aerobic) | 34 days | Soil half-life [3] |
| Aquatic Half-life | 6.2 days | Hydrolysis at pH 7 [3] |
The following diagram illustrates the primary relationships between Triflumizole's properties, its behavior in the environment, and the resulting ecological concerns, particularly for aquatic systems.
The data highlights several critical points regarding the environmental profile of this compound:
While detailed protocols for standard tests are not in the search results, an emerging area of research involves modifying this compound to improve its properties.
The development of triflumizole originated from research on a new synthetic method for imidazole derivatives at Nippon Soda [1]. Key structure-activity relationship (SAR) findings during optimization were crucial for developing an effective fungicide.
The table below summarizes the key identification information for the finalized active ingredient.
| Property | Description |
|---|---|
| IUPAC Name | (E)-4-chloro-α,α,α-trifluoro-N-(1-imidazol-1-yl-2-propoxyethylidene)-o-toluidine [2] |
| CAS Name | 1-[(1E)-1-[[4-chloro-2-(trifluoromethyl)phenyl]imino]-2-propoxyethyl]-1H-imidazole [2] |
| CAS No. | 99387-89-0 [2] |
| Molecular Formula | C₁₅H₁₅ClF₃N₃O [2] |
| Molecular Mass | 345.75 [2] |
This compound is classified by the Fungicide Resistance Action Committee (FRAC) in Group 3, which consists of Demethylation Inhibitors (DMI) or sterol biosynthesis inhibitors [2] [3].
The following diagram illustrates the dual biological activity of this compound.
This compound is effective against a broad spectrum of fungal diseases across various crops, functioning through multiple types of activity [2] [3] [1].
| Property | Description |
|---|---|
| Example Pests Controlled | Powdery mildew, scab, cedar apple rust, blossom blight, fruit rot, leaf spot [2] |
| Example Applications | Fruits (apples, pears, grapes, melons), vegetables (cucumbers, tomatoes, broccoli), ornamentals [2] |
| Type of Activity | Systemic, with both protective (prevents infection) and curative (can stop established infections) action. One source notes a 72-hour curative activity against apple scab [2] [3]. |
For researchers, the quantitative data on physicochemical properties and methodologies from toxicology studies are particularly relevant.
The following table summarizes core data, primarily from regulatory assessments [2].
| Property | Value / Condition | Notes |
|---|---|---|
| Solubility in Water | 10.5 mg L⁻¹ / 20 °C, pH 7 | Moderate solubility [2] |
| Octanol-Water Partition Coefficient (Log P) | 4.77 / 20 °C | High lipophilicity [2] |
| Melting Point | 63 °C | [2] |
| Vapor Pressure | 1.36 x 10⁻³ mPa / 25 °C | [2] |
Recent research has investigated this compound's potential toxicological effects. The protocols below summarize key in vitro and in vivo methods from recent studies.
Cytotoxicity and ROS Apoptosis Study (in vitro)
Developmental and Reproductive Toxicity (DART) Screening (in vivo)
This compound has a recognized toxicological profile and its regulatory status varies globally.
This document provides a detailed analytical method for the determination of triflumizole residues in water samples using Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS). This compound is a fungicide used in agriculture, and its monitoring in water sources is essential for environmental and public health protection. This protocol is designed for researchers, scientists, and drug development professionals requiring a robust, sensitive, and reliable procedure. The method is adapted from established multiresidue pesticide analysis techniques, incorporating optimal sample preparation, instrumental analysis, and validation parameters [1].
The following workflow outlines the sample preparation and analysis process for triflumumizole in water samples:
The dual cleanup procedure is crucial for removing matrix interferences that can affect ionization and detection in complex water samples with high organic content.
The table below summarizes the key GC and MS/MS parameters:
Table 1: GC-MS/MS Instrumental Parameters for this compound Determination
| Parameter Category | Specific Setting | Value / Description |
|---|---|---|
| Gas Chromatography | Carrier Gas & Flow | Helium (≥99.999%), constant flow of 1.5 mL/min [1] |
| Injection Port | Temperature: 280°C [1] | |
| Injection Mode & Volume | Pulsed splitless, 2 µL [1] | |
| Pulse Pressure | 15 psi [1] | |
| Oven Temperature | Detailed program provided in Table 2 | |
| Tandem Mass Spectrometry | Ionization Mode | Electron Impact (EI) [2] |
| Ion Source Temperature | Typically 230–300°C (manufacturer's recommendation) | |
| Quadrupole Temperatures | Typically 150°C (manufacturer's recommendation) | |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) | |
| Tuning Standard | PFTBA (for mass calibration at m/z 69, 219, 502) [2] |
Table 2: Detailed GC Oven Temperature Program [1]
| Step | Rate (°C/min) | Target Temperature (°C) | Hold Time (min) | Total Time (min) |
|---|---|---|---|---|
| 1 | - | 60 | 3.0 | 3.0 |
| 2 | 20 | 180 | 3.0 | 12.0 |
| 3 | 15 | 260 | 3.0 | 17.3 |
| 4 | 10 | 300 | 6.0 | 32.0 |
For this compound, specific precursor and product ions must be identified to establish MRM transitions. The table below suggests common transitions, which should be optimized for your specific instrument.
Table 3: Proposed MRM Transitions for this compound
| Precursor Ion (m/z) | Product Ion 1 (Quantifier) | Product Ion 2 (Qualifier) | Collision Energy (eV) |
|---|---|---|---|
| To be determined from standard analysis | To be determined | To be determined | To be optimized |
Procedure for MRM Development:
The following validation data, adapted from a similar multiresidue method for complex matrices, provides performance benchmarks for this compound [1].
Table 4: Method Validation Parameters and Performance Criteria
| Validation Parameter | Result / Specification |
|---|---|
| Limit of Quantitation (LOQ) | Within 0.002–0.05 mg/kg (can be adapted to µg/L for water) [1] |
| Linearity | R² ≥ 0.990 (over the calibration range) |
| Accuracy (Recovery %)* | 70% – 120% [1] |
| Precision (Relative Standard Deviation, RSD %) | ≤ 20% [1] |
\Accuracy should be assessed at least at two fortification levels (e.g., 0.01 and 0.05 mg/kg).*
Common issues and solutions during GC-MS/MS analysis are summarized in the following diagram:
Additional Best Practices:
This application note provides a robust and detailed protocol for the determination of this compound in water samples using GC-MS/MS. By following the procedures for sample preparation, instrumental analysis, and method validation outlined herein, laboratories can achieve reliable, sensitive, and accurate results. Adherence to good laboratory practices, including rigorous quality control and regular instrument maintenance, is paramount for the successful implementation of this method.
Dispersive liquid-liquid microextraction (DLLME) represents a significant advancement in sample preparation technology since its introduction in 2006. DLLME has revolutionized the preconcentration and isolation of trace analytes from complex matrices by offering remarkable efficiency while dramatically reducing organic solvent consumption compared to traditional extraction techniques. As a miniaturized sample preparation approach, DLLME operates on the principle of a ternary solvent system where an extraction solvent and disperser solvent are rapidly injected into an aqueous sample containing the target analytes. This creates a cloudy solution consisting of fine droplets of extraction solvent dispersed throughout the aqueous phase, providing an enormously large surface area for rapid mass transfer of analytes from the aqueous phase to the extraction solvent. Following centrifugation, the sedimented phase containing the enriched analytes can be directly analyzed using appropriate instrumental techniques. [1]
Triflumizole is a systemic fungicide widely used in agricultural practices to control various fungal diseases in fruits, vegetables, and ornamental plants. As an inhibitor of ergosterol biosynthesis, this compound disrupts fungal cell membrane formation, making it particularly effective against powdery mildews and other economically significant fungal pathogens. The environmental monitoring of this compound is crucial due to its potential persistence in water systems and possible ecological impacts. However, the determination of this compound at trace levels in environmental samples presents significant analytical challenges that DLLME effectively addresses by providing high enrichment factors and efficient cleanup from complex matrices. [2]
The physicochemical properties of this compound, including its moderate hydrophobicity and specific functional groups, make it an ideal candidate for DLLME-based extraction approaches. Understanding these properties is essential for developing an optimized extraction protocol, as they directly influence parameters such as solvent selection, pH adjustment, and salt addition. The following table summarizes the key properties relevant to DLLME method development for this compound: [2]
Table 1: Physicochemical Properties of this compound Relevant to DLLME
| Property | Value/Description | Significance in DLLME |
|---|---|---|
| Chemical Structure | Imidazole derivative with trichloromethyl group | Determines extraction mechanism and solvent selectivity |
| Water Solubility | Low solubility in water | Favorable for extraction into organic solvents |
| log Kow | Moderate hydrophobicity | Ideal for liquid-liquid extraction approaches |
| Stability | Stable in acidic to neutral conditions | Guides pH adjustment during extraction |
| Functional Groups | Nitrogen-containing heterocycle | Influences interaction with extraction solvents |
The development of an efficient DLLME method for this compound requires systematic optimization of several critical parameters that collectively determine extraction efficiency, selectivity, and reproducibility. Based on multivariate optimization studies, the type and volume of both extraction and disperser solvents emerge as the most influential factors in the DLLME process for this compound. The extraction solvent must possess characteristics such as high density compared to water, low solubility in the aqueous phase, excellent affinity for the target analyte, and compatibility with subsequent analytical instrumentation. Meanwhile, the disperser solvent must be completely miscible with both the aqueous sample and the extraction solvent to facilitate the formation of fine droplets that provide the large surface area essential for rapid extraction equilibrium. [2] [1]
The optimization process for this compound DLLME has been effectively guided by experimental design methodologies, particularly two-level full factorial designs that efficiently evaluate both main effects and factor interactions. This approach has identified chloroform as the optimal extraction solvent due to its favorable density, extraction capability for this compound, and compatibility with gas chromatography-mass spectrometry (GC-MS) analysis. Ethanol serves as an effective disperser solvent, creating a stable emulsion while demonstrating minimal interference with this compound partitioning into the chloroform phase. The addition of potassium iodide as a salting-out agent significantly enhances extraction efficiency by reducing the solubility of this compound in the aqueous phase, while the hand-shaking period requires optimization to balance between complete extraction and operational practicality. [2]
Table 2: Optimized DLLME Parameters for this compound Extraction
| Parameter | Optimized Condition | Effect on Extraction |
|---|---|---|
| Extraction Solvent | Chloroform | High density, good this compound affinity, GC-MS compatible |
| Extraction Solvent Volume | 200 μL | Balances enrichment factor and volume for subsequent analysis |
| Disperser Solvent | Ethanol | Forms stable emulsion, miscible with both phases |
| Disperser Solvent Volume | 3.0 mL | Optimal droplet formation without excessive solvent volume |
| Salt Addition | 2.0 g potassium iodide | Salting-out effect improves extraction efficiency |
| Hand-Shaking Period | 15 seconds | Ensures complete extraction while maintaining simplicity |
| Centrifugation Conditions | 5 minutes at 4000 rpm | Efficient phase separation without extended processing time |
| Sample Volume | 5-10 mL | Provides representative sampling with high enrichment factor |
The pH adjustment of the sample solution represents another critical parameter that may require optimization based on the specific characteristics of the sample matrix. While this compound remains stable across a wide pH range, adjustment to neutral or slightly acidic conditions may enhance extraction efficiency in certain environmental water samples. The ionic strength modification through salt addition not only improves extraction efficiency via the salting-out effect but also influences the formation and stability of the emulsion during the dispersion process. The optimization of these mutually interacting parameters through systematic approaches ensures the development of a robust, reproducible, and highly efficient DLLME method for this compound determination in various environmental matrices. [1]
Safety Precautions: Proper personal protective equipment including gloves and safety glasses should be worn throughout the procedure. Chloroform requires handling in a well-ventilated area or fume hood due to potential toxicity. [2]
Sample Preparation: Collect water samples in amber glass bottles. Filter through 0.45 μm nylon membrane filters to remove particulate matter. Adjust sample pH to approximately 7.0 using dilute HCl or NaOH if necessary. For calibration, prepare fortified samples by adding appropriate volumes of this compound working standard solutions to achieve desired concentrations. [3]
DLLME Extraction:
Phase Separation:
Analytical Determination:
The following workflow diagram illustrates the complete DLLME procedure for this compound:
The DLLME method for this compound determination has undergone comprehensive validation to establish its reliability, sensitivity, and suitability for environmental monitoring applications. Method validation encompasses the assessment of several critical parameters including linearity, sensitivity, precision, accuracy, and robustness. The extraction recovery (ER) and enrichment factor (EF) serve as key indicators of method performance, with EF calculated as the ratio of analyte concentration in the sedimented phase to the initial concentration in the sample (EF = Csed/C0), and ER representing the percentage of total analyte extracted into the sedimented phase. Under optimized conditions, the DLLME method for this compound achieves exceptional sensitivity with a limit of detection (LOD) of 0.97 ng/mL, demonstrating its capability for trace-level determination in complex environmental matrices. [2]
The linear dynamic range of the method has been established through matrix-matched calibration, which effectively compensates for potential matrix effects in real samples. The precision of the method, expressed as relative standard deviation (RSD%), has been evaluated through both intra-day and inter-day replication studies, confirming the reproducibility of the DLLME approach for this compound determination. The following table summarizes the key analytical performance characteristics of the validated DLLME method for this compound: [2]
Table 3: Analytical Performance of DLLME-GC-MS for this compound Determination
| Validation Parameter | Result | Acceptance Criteria |
|---|---|---|
| Limit of Detection (LOD) | 0.97 ng/mL | - |
| Limit of Quantification (LOQ) | 3.23 ng/mL | - |
| Linear Range | 5-1000 ng/mL | R² > 0.995 |
| Correlation Coefficient (R²) | >0.997 | ≥0.990 |
| Intra-day Precision (RSD%) | 2.8-8.6% | ≤15% |
| Inter-day Precision (RSD%) | 4.2-8.6% | ≤20% |
| Extraction Recovery | 87-108% | 70-120% |
| Enrichment Factor | ~125 | - |
To ensure the ongoing reliability of analytical results, implementation of a comprehensive quality control protocol is essential. This includes the regular analysis of procedure blanks to monitor potential contamination, matrix spikes to assess extraction efficiency in different sample types, and duplicate samples to evaluate method precision. The use of internal standards, such as paclobutrazol which exhibits similar extraction characteristics to this compound, provides an effective means of correcting for potential variations in injection volume, matrix effects, and instrument performance. For the highest level of accuracy, especially when analyzing complex sample matrices, stable isotopically labeled internal standards (SIL-IS) represent the optimal choice, though their availability for this compound may be limited. [2] [4]
The robustness of the DLLME method for this compound has been evaluated through deliberate variations in key method parameters, including extraction solvent volume (±10%), disperser solvent volume (±10%), salt amount (±15%), and hand-shaking time (±5 seconds). The results demonstrate that the method remains unaffected by small but deliberate variations in method parameters, indicating its suitability for routine application in different laboratory environments. When applied to real water samples, the relative recovery of this compound can be calculated using the formula RR = (Cfound - Creal)/Cadded × 100%, where Cfound represents the measured concentration after standard addition, Creal is the native analyte concentration, and Cadded is the concentration of the added standard. [2] [1]
The DLLME-GC-MS method has been successfully applied to the determination of this compound in various environmental water matrices, including tap water, river water, groundwater, and wastewater samples. In municipal wastewater samples, the method demonstrated appreciable recovery results, though matrix matching was necessary to achieve quantitative recovery (close to 100%) for tap water samples, highlighting the importance of matrix-matched calibration for accurate quantification. The method's versatility across different water types makes it particularly valuable for environmental monitoring programs aimed at tracking pesticide distribution and persistence in aquatic systems. The reliability of the method has been confirmed through comparative studies with established reference methods, demonstrating equivalent or superior performance while offering advantages in terms of solvent consumption, analysis time, and operational simplicity. [2]
For the analysis of wastewater samples with high complexity, additional sample preparation steps may be incorporated to extend column lifetime and maintain instrument performance. These may include pre-filtration through 0.22 μm membranes or solid-phase extraction clean-up prior to the DLLME procedure. The effectiveness of these additional clean-up steps should be validated through recovery experiments to ensure they do not adversely impact the extraction efficiency of this compound. The developed method achieves adequate sensitivity for monitoring this compound residues at levels well below regulatory limits, making it suitable for compliance monitoring in addition to routine environmental surveillance. [2] [4]
Several common issues may arise during method implementation, along with corresponding solutions:
For method adaptation to other sample matrices or analytical requirements, several modifications can be explored:
The relationship between different DLLME modes and their applications can be visualized as follows:
The DLLME method presented in this application note provides a robust, sensitive, and environmentally friendly approach for the determination of this compound in various water matrices. The optimized protocol offers significant advantages over conventional extraction techniques, including reduced solvent consumption, minimal sample requirements, short analysis time, and high enrichment factors. The method's validation according to established analytical criteria confirms its suitability for routine monitoring applications, regulatory compliance assessment, and environmental fate studies of this compound and related pesticides.
The adaptability of the DLLME technique allows for potential extension to other pesticide classes and sample matrices, with appropriate method optimization. Future developments in DLLME for pesticide analysis may focus on automation opportunities, solvent alternatives with improved green chemistry profiles, and integration with rapid screening techniques to address the growing need for high-throughput environmental monitoring. The method represents a significant step forward in the evolution of sample preparation techniques, aligning with contemporary analytical chemistry trends toward miniaturization, automation, and sustainability.
This compound (TFZ) is a broad-spectrum imidazole fungicide widely used in agriculture to control powdery mildew and rust in various crops including cucumbers, grapes, fruits, and vegetables. From a regulatory perspective, This compound residues in plants encompass not only the parent compound but also its key metabolites, necessitating analytical methods that can accurately quantify the total residue content. The metabolic pathway of this compound in plants primarily involves the formation of metabolite FM-6-1 ((1E)-N'-[4-chloro-2-(trifluoromethyl)phenyl]-2-propoxyethanimidamide), which retains the 4-chloro-α,α,α-trifluoro-o-toluidine moiety characteristic of the active component [1]. The European Food Safety Authority (EFSA) has established that for monitoring purposes, the residue definition should comprise the sum of this compound and its metabolite FM-6-1, expressed as this compound equivalents, while for risk assessment, the definition should include all metabolites containing the 4-chloro-2-(trifluoromethyl)phenyl group [1].
The complexity of this compound metabolism requires sophisticated analytical approaches that can either convert all relevant metabolites to a common derivative for total residue quantification or simultaneously determine individual compounds using selective detection techniques. This article presents detailed application notes and protocols for two established analytical methods: the total residue method based on hydrolysis and derivative formation, and the metabolite-specific method using liquid chromatography-tandem mass spectrometry (LC-MS/MS). These protocols have been validated for various plant matrices and provide reliable approaches for regulatory compliance, food safety monitoring, and environmental fate studies.
This method enables the comprehensive determination of the total content of this compound and its metabolites containing the 4-chloro-α,α,α-trifluoro-o-toluidine moiety in plant matrices. The analytical approach involves the chemical conversion of all relevant residues to a common derivative, 4-chloro-α,α,α-trifluoro-o-toluidine, through sequential hydrolysis steps, followed by clean-up procedures and quantitative analysis using either high-performance liquid chromatography (HPLC) or gas chromatography (GC) [2] [3]. This method is particularly valuable for regulatory assessments where the total residue burden must be determined, especially for crops with short preharvest intervals where the proportion of metabolites relative to the parent compound may be significant [2].
The method has been successfully applied to various crop matrices including fruits, vegetables, and cereals, with demonstrated efficacy in quantifying the total residue content at levels relevant to compliance with established maximum residue limits (MRLs). The hydrolysis-based approach addresses the challenge of analyzing multiple metabolite forms by converting them to a single, quantifiable derivative, thereby simplifying the analytical process while maintaining comprehensiveness in residue assessment.
The following workflow diagram illustrates the complete analytical procedure for the total residue method:
Figure 1: Experimental workflow for the total residue analytical method of triflumumizole and its metabolites in plant matrices
Sample Preparation: Commence with representative plant samples (typically 10-20 g). Homogenize thoroughly using a high-speed blender. For high-water-content matrices, additional grinding with anhydrous sodium sulfate may be necessary to remove excess moisture [2] [3].
Extraction: Transfer the homogenized sample to an Erlenmeyer flask. Add methanol (approximately 100 mL for 10 g sample) and shake vigorously for 30 minutes. Filter the extract and repeat the extraction with fresh methanol. Combine the filtrates and concentrate to approximately 20 mL using a rotary evaporator at 40°C [4] [5].
Hydrolysis and Derivatization: This critical step converts this compound and its metabolites to the common derivative. Add acetate buffer solution to the concentrated extract and heat at 80°C for 30 minutes. Then add sodium hydroxide solution and continue heating for an additional 60 minutes. This sequential hydrolysis cleaves the metabolites to yield 4-chloro-α,α,α-trifluoro-o-toluidine as a common derivative [2] [3].
Clean-up Procedures: Transfer the hydrolyzed mixture to a distillation apparatus. Collect the distillate and extract it with dichloromethane. Dry the organic layer over anhydrous sodium sulfate and concentrate using a rotary evaporator. Further clean-up may be performed using column chromatography with silica gel or Florisil, eluting with appropriate solvent mixtures [2].
Chromatographic Analysis: Reconstitute the final residue in mobile phase (for HPLC) or appropriate solvent (for GC). For HPLC analysis, use a reverse-phase C18 column with UV detection at 210-230 nm. For GC analysis, employ a capillary column with ECD detection. Quantify using the external standard method with calibration curves prepared from authentic 4-chloro-α,α,α-trifluoro-o-toluidine standard [2] [3] [5].
The hydrolysis-based method has been extensively validated across multiple crop matrices. The limit of detection was established at 0.02 ppm, with recovery rates ranging from 69% to 97% across various fortification levels [2] [3]. The method demonstrates linear response over concentration ranges relevant to regulatory limits (typically 0.02-2.0 mg/kg), with correlation coefficients exceeding 0.995. The precision of the method, expressed as relative standard deviation, is typically less than 10% for replicate analyses [2].
This method enables the simultaneous determination of this compound and its key metabolite FM-6-1 without requiring hydrolysis or derivatization steps. The approach is based on QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction followed by liquid chromatography-tandem mass spectrometric analysis, providing high sensitivity and selectivity [6]. This method is particularly suitable for dissipation studies, metabolic fate investigations, and dietary risk assessments where information about individual compounds rather than total residues is required.
The LC-MS/MS method offers several advantages including reduced analysis time, minimal sample preparation, and the ability to quantify parent compound and metabolite independently. The method has been validated for various plant matrices including cucumber, where this compound is commonly applied, and can be adapted to other crop matrices with appropriate validation [6].
Sample Preparation: Weigh 10.0 ± 0.1 g of homogenized sample into a 50-mL centrifuge tube. Add 10 mL of acetonitrile and shake vigorously for 1 minute. Add QuEChERS extraction salts (typically containing magnesium sulfate and sodium chloride) and shake immediately and vigorously for another minute. Centrifuge at 5000 rpm for 5 minutes [6].
Extract Clean-up: Transfer 6 mL of the supernatant to a dispersive solid-phase extraction (d-SPE) tube containing clean-up sorbents (typically primary secondary amine, C18, and magnesium sulfate). Shake vigorously for 30 seconds and centrifuge at 5000 rpm for 5 minutes. Transfer the supernatant and evaporate to near dryness under a gentle nitrogen stream at 40°C. Reconstitute the residue in 1 mL of methanol:water (50:50, v/v) for LC-MS/MS analysis [6].
LC-MS/MS Analysis: Inject the reconstituted extract into the LC-MS/MS system. Use a gradient elution program with mobile phase A (0.1% formic acid in water) and mobile phase B (0.1% formic acid in acetonitrile). The following gradient provides adequate separation: initial 20% B, increased to 95% B over 8 minutes, held for 2 minutes, then returned to initial conditions. Use a flow rate of 0.3 mL/min and column temperature of 40°C [6].
Mass Spectrometric Detection: Operate the mass spectrometer in positive electrospray ionization mode. Monitor multiple reaction monitoring (MRM) transitions for this compound and FM-6-1. Optimize instrument parameters including collision energies and source temperatures for maximum sensitivity. Quantify using the external standard method with calibration curves prepared in matrix-matched solutions to compensate for matrix effects [6].
Table 1: Validation parameters for the LC-MS/MS method for this compound and metabolite FM-6-1 in cucumber
| Validation Parameter | This compound | Metabolite FM-6-1 |
|---|---|---|
| Limit of Quantification (LOQ) | 0.01 mg/kg | 0.01 mg/kg |
| Limit of Detection (LOD) | 3.9 × 10⁻⁵ mg/L | 7.5 × 10⁻⁴ mg/L |
| Recovery Range | 80-105% | 80-105% |
| Relative Standard Deviation | 1.0-6.1% | 1.0-6.1% |
| Linear Range | 0.001-1.0 mg/L | 0.001-1.0 mg/L |
The method demonstrates excellent sensitivity with limits of quantification sufficient for monitoring residues at levels well below established MRLs. The precision and accuracy parameters meet accepted criteria for pesticide residue analysis, making the method suitable for regulatory applications [6].
Table 2: Comparison of key characteristics between the total residue method and metabolite-specific method
| Characteristic | Total Residue Method | Metabolite-Specific Method |
|---|---|---|
| Analytical Principle | Hydrolysis to common derivative | Direct determination |
| Residues Quantified | Total residues with 4-chloro-α,α,α-trifluoro-o-toluidine moiety | This compound and FM-6-1 individually |
| Detection Techniques | HPLC-UV or GC-ECD | LC-MS/MS |
| Limit of Detection | 0.02 ppm | 0.01 ppm for individual compounds |
| Recovery Range | 69-97% | 80-105% |
| Key Applications | Regulatory compliance for total residues | Dissipation studies, metabolic fate |
| Equipment Requirements | Moderate | High |
| Sample Throughput | Lower | Higher |
Both analytical approaches have been successfully applied to study the dissipation behavior of this compound and its metabolites in various crop ecosystems. Field studies in cucumbers have demonstrated that this compound dissipation follows pseudo-first-order kinetics with half-lives ranging from 2.3 to 40.8 days depending on application rate and environmental conditions [6]. The residue levels at harvest were found to be below established MRLs, with this compound residues not exceeding 0.66 mg/kg and metabolite FM-6-1 below 0.07 mg/kg [6].
Dietary risk assessment based on residue data obtained using these analytical methods has indicated a low dietary risk from this compound and its metabolites in cucumbers, with hazard ratios less than 1 and hazard indices below 1 [6]. The European Food Safety Authority has confirmed that chronic exposure calculations for all crops reported in their review represented only 3% of the acceptable daily intake (ADI), while the highest acute exposure was calculated for tomatoes at 68% of the acute reference dose (ARfD) [1].
The residue definition for this compound varies by regulatory jurisdiction, impacting method selection and application. The European Food Safety Authority has established that for enforcement purposes, the residue definition should be "sum of this compound and metabolite FM-6-1, expressed as this compound," while for risk assessment, it should include "sum of this compound and metabolites containing the 4-chloro-2-(trifluoromethyl)phenyl group" [1]. This distinction is critical for appropriate method selection and data interpretation.
Regulatory assessments have indicated that for crops with short preharvest intervals, residue values obtained from both individual metabolite analysis and total residue methods are nearly identical, suggesting that for tolerance establishment, analyses by the individual analytical method may be sufficient [2]. However, for comprehensive risk assessment, especially with longer preharvest intervals where metabolite profiles may shift, the total residue method provides a more complete picture of residue burden.
System Suitability Checks: Perform daily system suitability tests to ensure chromatographic performance. For HPLC methods, retention time consistency (<2% RSD), peak symmetry (tailing factor <2.0), and theoretical plate count (>2000) should be verified. For MS detection, mass accuracy and signal intensity should meet manufacturer specifications.
Recovery Studies: Include fortified controls with each batch of samples at concentrations spanning the expected residue range. Typical fortification levels include the LOQ, 10x LOQ, and relevant MRL concentrations. Acceptable recovery ranges are typically 70-120% with RSDs <20%.
Calibration Standards: Prepare matrix-matched calibration standards to compensate for matrix effects, especially in LC-MS/MS analysis. Calibration curves should demonstrate linearity with correlation coefficients (r²) >0.99.
Proficiency Testing: Participate in interlaboratory comparison studies and proficiency testing programs to maintain analytical competency and ensure data comparability between laboratories.
These detailed application notes and protocols provide comprehensive guidance for the analysis of this compound and its metabolites in plant matrices. The two presented methods offer complementary approaches: the total residue method via hydrolysis and derivatization provides a comprehensive assessment of all residues containing the characteristic 4-chloro-α,α,α-trifluoro-o-toluidine moiety, while the metabolite-specific LC-MS/MS method enables selective quantification of individual compounds with high sensitivity and efficiency.
The choice between methods depends on the specific analytical requirements: the total residue method may be preferred for regulatory compliance testing where total residue burden must be assessed, while the metabolite-specific approach is ideal for dissipation studies, metabolic fate investigations, and dietary risk assessments where information about individual compounds is required. Both methods have been validated across multiple crop matrices and provide reliable performance for their intended applications.
Triflumizole is a systemic conazole fungicide used to control fungal diseases such as powdery mildew and scab on a variety of crops, including apples, pears, cucumbers, and grapes [1]. Monitoring its residue levels, along with those of its key metabolites, is essential for ensuring food safety and compliance with Maximum Residue Levels (MRLs) established by regulatory bodies worldwide [2] [3]. This document consolidates detailed application notes and protocols for the analysis of this compound and its metabolites, drawing from validated methods reported in the scientific literature. It covers high-performance liquid chromatography (HPLC) with UV detection and more advanced liquid chromatography-tandem mass spectrometry (LC-MS/MS) techniques, providing researchers and analytical chemists with robust procedures for regulatory testing and risk assessment.
This protocol describes a simultaneous determination of this compound and its metabolite (FM-6-1) in crops using HPLC-UV, based on the method established by Shiga et al. and applied in subsequent monitoring studies [5] [6] [7].
The following diagram outlines the major steps in the sample preparation and analysis process:
Table 1: Performance Data for HPLC-UV Method
| Parameter | This compound | Metabolite (FM-6-1) | Reference |
|---|---|---|---|
| Recovery (%) | 73 - 99% (spiked at 0.5 ppm) | 74 - 94% (spiked at 0.5 ppm) | [5] |
| Recovery (%) | 87.5 - 93.3% (spiked at 0.1 & 0.4 mg/kg) | Not specified in study | [6] [7] |
| Limit of Detection (LOD) | 0.01 - 0.02 ppm | 0.01 - 0.02 ppm | [5] |
| Limit of Quantification (LOQ) | ~0.02 mg/kg | ~0.02 mg/kg | [6] |
| Linearity | > 0.999 (0.2 - 4.0 mg/kg) | Not specified | [6] [7] |
| Repeatability (RSD) | ≤ 6% | Not specified | [6] [7] |
This protocol describes a modern, multi-residue approach for the simultaneous determination of this compound and its metabolite FM-6-1 in cucumber, utilizing the QuEChERS sample preparation method and LC-MS/MS analysis [4].
The QuEChERS method offers a streamlined workflow as shown below:
Table 2: Performance Data for LC-MS/MS (QuEChERS) Method in Cucumber [4]
| Parameter | This compound | Metabolite FM-6-1 |
|---|---|---|
| LOQ (mg kg⁻¹) | 0.01 - 0.05 | 0.01 - 0.05 |
| LOD (mg L⁻¹) | 3.9 × 10⁻⁵ to 7.5 × 10⁻⁴ | 3.9 × 10⁻⁵ to 7.5 × 10⁻⁴ |
| Mean Recovery (%) | 80 - 105 | 80 - 105 |
| RSD (%) | 1.0 - 6.1 | 1.0 - 6.1 |
Field residue trials indicate that when triflumumizole is applied according to Good Agricultural Practice (GAP), residue levels at harvest are typically low. For instance:
The choice between HPLC-UV and LC-MS/MS methods depends on the specific requirements of the analysis:
These application notes provide two validated, detailed protocols for the analysis of this compound and its metabolite FM-6-1 in agricultural commodities. The classical HPLC-UV method offers a reliable and accessible approach, while the modern QuEChERS/LC-MS/MS method provides higher throughput, sensitivity, and confirmatory power. The storage stability data indicate that this compound and its metabolites are stable at -20°C for at least 6 months in high water content commodities, ensuring the integrity of samples during analysis [2]. Adherence to these protocols, along with consideration of the relevant regulatory residue definitions, will enable laboratories to accurately monitor this compound residues for compliance with food safety standards.
Triflumizole is a systemic imidazole fungicide widely used in agriculture to control fungal diseases in various crops, including fruits and vegetables. As with all pesticide applications, monitoring residue levels in food commodities is essential for ensuring food safety and compliance with established regulatory limits. The complex metabolism of this compound in plants, which generates multiple metabolites, presents particular analytical challenges that require sophisticated methodological approaches.
This application note provides detailed protocols for the accurate determination of this compound and its metabolites in fruit and vegetable matrices. We present validated methods using both conventional HPLC-UV and advanced liquid chromatography-quadrupole-time-of-flight mass spectrometry (LC-QTOF-MS) techniques, along with comprehensive data on method performance characteristics, recovery rates, and real-world application data. These protocols are designed to meet the needs of research scientists, regulatory agencies, and analytical laboratories engaged in pesticide residue analysis and food safety monitoring.
The analysis of this compound residues requires careful consideration of both the parent compound and its metabolites. Two primary analytical approaches have been established and validated for this purpose, each with distinct advantages and applications.
The HPLC-UV method provides a robust, cost-effective solution for routine analysis of this compound residues. This approach employs a reversed-phase chromatographic separation with UV detection at 238 nm, where this compound demonstrates strong absorption [1]. The method has been comprehensively validated for fruits including apples and pears, and vegetables such as cucumbers, demonstrating excellent linearity (>0.999) across a concentration range of 0.2-4.0 mg/kg [1]. The limit of detection (LOD) for this method is established at 0.02 mg/kg, with a limit of quantification (LOQ) of 0.1 mg/kg, sufficiently sensitive for monitoring compliance with maximum residue limits (MRLs).
Sample cleanup prior to HPLC-UV analysis is typically performed using open preparative chromatographic columns packed with Florisil, which effectively removes matrix interferents from fruit and vegetable extracts [1]. This cleanup step is crucial for achieving the necessary method sensitivity and specificity, particularly for complex matrices like apple and pear pulps.
For laboratories requiring higher sensitivity and confirmatory analysis, LC-QTOF-MS represents the state-of-the-art approach. This technique provides exact mass measurements with high resolution (>30,000 FWHM), enabling unambiguous identification of this compound and its metabolites through accurate mass determination [2]. The method operates in full-scan mode, allowing for both targeted quantification and non-targeted screening of related compounds without requiring re-analysis.
The LC-QTOF-MS method has been successfully validated for complex matrices including cereal grains and legumes, demonstrating its robustness for challenging sample types [2]. With an injection volume of 3 μL and gradient separation using an Inertsil ODS-4 column, the method achieves excellent separation efficiency. The mass spectrometer is typically operated with electrospray ionization in positive mode (ESI+), with data-independent acquisition using both low (4 eV) and high (ramp from 10-40 eV) collision energies to provide both precursor and fragment ion information [2].
Table 1: Comparison of Analytical Methods for this compound Determination
| Parameter | HPLC-UV Method | LC-QTOF-MS Method |
|---|---|---|
| Detection Principle | Ultraviolet absorption at 238 nm | Exact mass measurement |
| Linearity | >0.999 (0.2-4.0 mg/kg) | Not specified |
| Limit of Detection | 0.02 mg/kg | 0.01 mg/kg |
| Recovery Range | 87.5±0.0 to 93.3±2.6% | 70-95% |
| Key Matrices Validated | Apple, pear, cucumber | Brown rice, soybeans, peanuts |
| Analysis Time | ~20-30 minutes | ~18 minutes per run |
| Metabolite Coverage | Parent compound mainly | Parent and multiple metabolites |
Proper sample preparation is critical for accurate residue determination, as complex fruit and vegetable matrices can interfere with both chromatographic separation and detection. The following protocol has been validated for this compound analysis in various produce matrices:
Homogenization: Representative fruit or vegetable samples should be thoroughly homogenized using a high-speed blender to ensure a uniform matrix. For high-water content produce, reduction to a pulp provides optimal extraction efficiency [1].
Extraction: Weigh 10.0 g of homogenized sample into a glass extraction tube. Add 20 mL of water to samples with low natural moisture content and allow to hydrate for 30 minutes. Add 50 mL of methanol to the hydrated sample and shake vigorously for 10 minutes to extract this compound residues [1] [2]. For the initial extraction, methanol provides excellent recovery of this compound and its metabolites. Alternatively, acetonitrile may be employed, particularly when following the Japanese multiresidue method protocol [2].
Liquid-Liquid Partitioning: Transfer the methanol extract to a separation funnel and add 50 mL of dichloromethane. Shake vigorously for 2 minutes and allow phases to separate. Collect the dichloromethane layer containing the target analytes [1]. This step effectively partitions this compound into the organic phase while leaving many water-soluble matrix components behind.
Cleanup of extracts is essential to remove co-extracted matrix components that can interfere with analysis:
Florisil Column Cleanup: Prepare an open glass column (typically 1-2 cm i.d.) packed with 5 g of activated Florisil between anhydrous sodium sulfate layers. Pre-wet the column with 10-15 mL of dichloromethane. Transfer the concentrated extract to the column and elute this compound with 50 mL of dichloromethane:acetone (90:10, v/v) [1]. Collect the entire eluate and concentrate to near dryness under a gentle nitrogen stream.
Alternative SPE Cleanup: For LC-QTOF-MS analysis, a tandem graphitized carbon black (GCB)/primary secondary amine (PSA) cartridge provides effective cleanup [2]. Condition the cartridge with 5 mL of acetonitrile before applying the sample extract. Elute this compound with 10 mL of acetonitrile, then concentrate the eluate to dryness and reconstitute in 1 mL of methanol for analysis.
Table 2: HPLC-UV Instrumental Parameters for this compound Analysis
| Parameter | Specification |
|---|---|
| Column | C18 reversed-phase (e.g., 250 × 4.6 mm, 5 μm) |
| Mobile Phase | Gradient: Acetonitrile/Water or Methanol/Water |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 238 nm |
| Injection Volume | 20 μL |
| Column Temperature | 30°C |
| Run Time | 20-30 minutes |
For LC-QTOF-MS analysis, the following parameters are recommended based on validated methods [2]:
Chromatography: Use an Inertsil ODS-4 column (100 × 2.1 mm, 2 μm) maintained at 40°C. Employ a gradient elution with mobile phase A (5 mmol/L ammonium acetate in water) and mobile phase B (5 mmol/L ammonium acetate in methanol) at a flow rate of 0.3 mL/min. The gradient profile should progress from 5% B to 95% B over 10 minutes, hold for 3 minutes, increase to 100% B at 13.01 minutes, hold for 5 minutes, then re-equilibrate.
Mass Spectrometry: Operate the QTOF mass spectrometer in resolution mode (>30,000 FWHM) with electrospray ionization in positive mode. Set the scan range to m/z 50-1000, source temperature to 120°C, and desolvation temperature to 450°C. Use a capillary voltage of 1000 V and cone voltage of 20 V. Employ data-independent acquisition with both low (4 eV) and high (ramp from 10-40 eV) collision energies to obtain both precursor and fragment ion information.
The following diagram illustrates the complete analytical workflow for this compound residue analysis in fruits and vegetables, integrating both sample preparation and instrumental analysis:
Rigorous method validation is essential to demonstrate the reliability, accuracy, and precision of analytical methods for this compound residue determination. The following performance characteristics have been established for the described protocols:
Linearity: The HPLC-UV method demonstrates excellent linearity (>0.999 correlation coefficient) across the concentration range of 0.2-4.0 mg/kg, which adequately encompasses the typical MRLs established for this compound in various crops [1].
Accuracy and Recovery: Mean recovery rates for this compound from spiked fruit and vegetable samples range from 87.5±0.0 to 93.3±2.6% at fortification levels of 0.1 and 0.4 mg/kg, well within the acceptable range for pesticide residue analysis [1]. For the LC-QTOF-MS method, trueness values of 70-95% have been demonstrated in complex matrices including brown rice, soybeans, and peanuts [2].
Precision: Repeatability, expressed as relative standard deviation (RSD) from three repetitive determinations, is ≤6% for the HPLC-UV method, indicating excellent method precision [1]. The LC-QTOF-MS method demonstrates intra-day precision below 16% and inter-day precision below 24% for most target pesticides [2].
Sensitivity: The method detection limit (LOD) for this compound is established at 0.02 mg/kg for the HPLC-UV method, with a limit of quantification (LOQ) of 0.1 mg/kg [1]. The LC-QTOF-MS method achieves even higher sensitivity, with quantification possible at 0.01 mg/kg [2].
Table 3: Residue Data from Field Trials and Regulatory Limits
| Commodity | Application Details | Mean Residues at Harvest | MRL (Various Countries) |
|---|---|---|---|
| Apple | 3 treatments at 50-40-30 days pre-harvest | 0.05 mg/kg | Varies by jurisdiction |
| Pear | 4 treatments at 40-30-21-14 days pre-harvest | 0.06 mg/kg | Varies by jurisdiction |
| Cucumber | 4 fumigations at 7-5-3-1 days pre-harvest | Not detectable | 0.5 ppm (US, cucurbit vegetables) [3] |
| Strawberries | Not specified | Not specified | 2.0 ppm (US) [3] |
| Cherries | Not specified | Not specified | 1.5-2.0 ppm (US) [3] |
The regulatory framework for this compound residues in food commodities varies across jurisdictions, but is generally based on comprehensive risk assessment data. The European Food Safety Authority (EFSA) has established a residue definition for monitoring as "the sum of this compound and metabolite FM-6-1, expressed as this compound" [4]. For risk assessment purposes, a broader definition is employed: "the sum of this compound and metabolites containing the 4-chloro-2-(trifluoromethyl)phenyl group" [4].
Maximum Residue Limits (MRLs) have been established for various commodities in different regions. In the United States, tolerances for the combined residues of this compound and its metabolites containing the 4-chloro-2-trifluoromethylaniline moiety are set at 0.5 ppm for cucurbit vegetables, 2.0 ppm for strawberries, and 1.5-2.0 ppm for cherries [3]. These regulatory limits are established based on comprehensive residue field trials that reflect the legal use patterns of the fungicide.
The consumer risk assessment conducted by EFSA concluded that chronic exposure to this compound residues does not exceed 3% of the Acceptable Daily Intake (ADI) for the highest consuming population group, while acute exposure calculations for tomatoes reached 68% of the Acute Reference Dose (ARfD) [4]. These findings indicate that, when used according to approved label directions, this compound residues pose minimal risk to consumer health.
Matrix Interferences: If matrix interferences are observed during HPLC-UV analysis, modify the Florisil cleanup by adjusting the elution solvent polarity. Increasing the acetone percentage in the dichloromethane:acetone mixture can improve elution of more polar metabolites but may also elute more matrix components.
Recovery Issues: Low recovery rates may result from incomplete extraction or degradation during concentration. Ensure extraction time is sufficient (minimum 10 minutes shaking) and avoid excessive temperatures during concentration steps.
Chromatographic Performance: If peak shape deteriorates with the HPLC-UV method, check column performance and consider adding 0.1% formic acid to the mobile phase to improve peak symmetry. For LC-QTOF-MS, matrix effects can be minimized by effective cleanup and using isotope-labeled internal standards if available.
Sensitivity Concerns: For samples requiring lower detection limits than achievable with HPLC-UV, transition to the LC-QTOF-MS method which offers improved sensitivity and specificity through accurate mass measurement.
The analytical methods presented in this application note provide robust, reliable approaches for monitoring this compound residues in fruit and vegetable matrices. The HPLC-UV method offers a cost-effective solution for routine analysis, while the LC-QTOF-MS method provides superior sensitivity and confirmatory power for complex matrices and comprehensive metabolite coverage.
Proper sample preparation, including efficient extraction and thorough cleanup, is essential for accurate results with either detection technique. The validated performance characteristics demonstrate that both methods are fit-for-purpose for regulatory monitoring, compliance assessment, and consumer safety evaluation.
When implementing these methods, analysts should consult the most current version of relevant regulations as MRLs may be updated based on new scientific evidence. Regular participation in proficiency testing schemes is recommended to maintain analytical competency and ensure ongoing method performance.
Triflumizole is a systemic imidazole fungicide used extensively in agriculture to control fungal diseases in various crops. For regulatory compliance and food safety monitoring, accurate analytical methods are essential to enforce maximum residue levels (MRLs). The European Food Safety Authority (EFSA) has established a residue definition for monitoring as the sum of this compound and its metabolite FM-6-1, expressed as this compound [1]. This document provides detailed application notes and protocols for the analysis of this compound and its metabolites in agricultural commodities, incorporating validated methods from peer-reviewed literature and regulatory guidance.
The analytical approach for determining this compound residues involves extracting the compound and its metabolites from crop matrices, followed by cleanup and chromatographic separation with detection. The core principle involves:
For the total residue content, metabolites containing the 4-chloro-α,α,α-trifluoro-o-toluidine moiety are converted to a common derivative, 4-chloro-α,α,α-trifluoro-o-toluidine, through sequential hydrolyses in acetate buffer and sodium hydroxide solutions [2].
Homogenization: Representative crop samples (apple, pear, cucumber, etc.) should be homogenized thoroughly using a high-speed blender.
Extraction:
Liquid-Liquid Partitioning:
Florisil Column Preparation:
Sample Cleanup:
For the determination of total residue content (this compound plus metabolites):
Table 1: Summary of Analytical Method Parameters for this compound Determination
| Parameter | HPLC Method | GC Method | Total Residue Method |
|---|---|---|---|
| Detection Technique | UV at 238 nm [3] | ECD [5] | HPLC or GC [2] |
| Limit of Detection (LOD) | 0.01-0.02 ppm [3] | Not specified | 0.02 ppm [2] |
| Limit of Quantification (LOQ) | 0.02 mg/kg [1] | 3.0 μg/kg (soil) [5] | 0.02 ppm [2] |
| Linear Range | 0.2-4.0 mg/kg [4] | Not specified | Not specified |
| Recovery Range | 73-99% (this compound), 74-94% (metabolite) [3] | Not specified | 69-97% [2] |
| Precision (RSD) | ≤6% [4] | Not specified | Not specified |
The following workflow diagram illustrates the complete analytical procedure for this compound residue analysis:
The analytical methods for this compound have been rigorously validated according to international standards. The key validation parameters are summarized below:
Table 2: Method Validation Parameters for this compound Analysis
| Validation Parameter | Results | Reference |
|---|---|---|
| Linearity | >0.999 (0.2-4.0 mg/kg) | [4] |
| Recovery (HPLC) | 73-99% (this compound), 74-94% (metabolite) at 0.5 ppm | [3] |
| Recovery (Total Residue) | 69-97% | [2] |
| Recovery (Fruits/Vegetables) | 87.5±0.0 to 93.3±2.6% at 0.1 and 0.4 mg/kg | [4] |
| Repeatability (RSD) | ≤6% | [4] |
| LOD | 0.01-0.02 ppm | [3] |
| LOQ | 0.02 mg/kg | [1] |
| Specificity | No interference from matrix components | [3] |
Recovery studies were performed by fortifying untreated control samples (apple, pear, cucumber) at different concentration levels (0.1 and 0.4 mg/kg). The mean recoveries ranged from 87.5±0.0 to 93.3±2.6% with repeatability (as relative standard deviation) from three repetitive determinations of recoveries no larger than 6% [4].
The method demonstrates excellent selectivity with no significant interference from co-extracted matrix components at the retention time of this compound and its metabolites. This was confirmed by analyzing control samples from various commodities [3].
Storage stability data indicate that this compound and the metabolites FM-6-1, FD-2-1 and FA-1-1 are stable at −20°C for at least 6 months in high acid and high water commodities [1].
The residue definition for monitoring established by EFSA is the sum of this compound and metabolite FM-6-1, expressed as this compound [1]. For risk assessment, the residue definition includes the sum of this compound and metabolites containing the 4-chloro-2-(trifluoromethyl)phenyl group [1].
Field trials demonstrate that when this compound was sprayed onto apple trees three times at 50-40-30 days prior to harvesting and onto pear trees four times at 40-30-21-14 days prior to harvesting, the mean residual amounts of 0.05 and 0.06 mg/kg for apples and pears, respectively, were not detected in all treatments [4].
Table 3: Troubleshooting Guide for this compound Analysis
| Problem | Possible Cause | Solution |
|---|---|---|
| Low Recovery | Incomplete extraction or degradation | Check solvent purity; ensure proper blending time; verify pH conditions |
| Poor Chromatography | Column contamination or mobile phase issues | Replace guard column; prepare fresh mobile phase; adjust pH |
| High Background | Inadequate cleanup | Reactivate Florisil; optimize elution solvent composition |
| Inconsistent Results | Matrix effects | Use matrix-matched calibration standards; implement standard addition method |
The validated analytical methods described herein provide reliable approaches for the determination of this compound and its metabolites in various crop matrices. The HPLC method with UV detection offers excellent sensitivity, accuracy, and precision for regulatory enforcement of MRLs. The inclusion of a hydrolysis step allows for comprehensive assessment of total residue content, addressing both the parent compound and relevant metabolites. These methods are suitable for implementation in regulatory monitoring programs to ensure food safety and compliance with established maximum residue levels.
The analysis of pesticide residues in high-water-content vegetables like cucumbers is crucial for ensuring food safety and compliance with regulatory standards. This application note describes a detailed analytical method based on a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) procedure for the extraction and quantification of triflumizole, a fungicide, in cucumber matrix. The method leverages Ultra-High Performance Liquid Chromatography coupled to Tandem Mass Spectrometry (UHPLC-MS/MS) to achieve high sensitivity and selectivity. The protocol is designed to meet the rigorous demands of regulatory monitoring and has been structured to align with validation guidelines such as the European Union SANTE/12682/2019 [1]. The QuEChERS methodology is particularly suited for this application due to its simplicity, minimal solvent use, and high throughput capabilities [2].
The QuEChERS method involves a salting-out liquid-liquid extraction of the pesticide from the hydrated cucumber sample using acetonitrile, followed by a dispersive Solid-Phase Extraction (d-SPE) clean-up step to remove matrix interferences such as organic acids, pigments, and sugars [2] [3]. The final extract is analyzed using HPLC-MS/MS with electrospray ionization (ESI) in positive mode, utilizing multiple reaction monitoring (MRM) for highly selective and sensitive detection [3].
Prepare a matrix-matched calibration curve using blank cucumber extract spiked with triflumumizole standard at appropriate concentrations (e.g., 0.001, 0.01, 0.05, 0.1 mg/L). This corrects for matrix effects which can suppress or enhance the analyte signal [4].
The following table summarizes the expected method validation parameters based on performance criteria for pesticide residues in fruits and vegetables [5] [1]. These targets should be experimentally verified for this compound in cucumber.
Table 1: Expected Method Validation Parameters for this compound in Cucumber
| Validation Parameter | Result / Target |
|---|---|
| Linearity (R²) | > 0.990 |
| Limit of Detection (LOD) | ≤ 5.0 μg/kg [5] |
| Limit of Quantification (LOQ) | 10.0 μg/kg [5] [1] |
| Recovery (%) (at LOQ, 2xLOQ, 10xLOQ) | 70 - 120% [5] [6] [1] |
| Repeatability (RSD%) | < 20% [5] [6] |
| Measurement Uncertainty | < 50% [5] |
The complete analytical procedure, from sample preparation to quantification, is visualized below.
This application note outlines a robust, efficient, and reliable method for the determination of this compound residue in cucumbers. The modified QuEChERS sample preparation, combined with HPLC-MS/MS analysis, provides the speed, sensitivity, and specificity required for routine monitoring in compliance with international standards [5] [1]. This protocol offers a strong foundation for method development and can be adapted for the analysis of other pesticide residues in cucumber and similar high-water-content matrices.
Triflumizole (chemical name: (E)-4- chloro -α,α,α- trifluoro -N-(1- imidazol -1- yl -2- propoxyethylidene) - o- toluidine) is a broad-spectrum systemic fungicide belonging to the imidazole class that demonstrates significant efficacy against various fungal pathogens in numerous crops. The compound operates primarily through inhibition of ergosterol biosynthesis, disrupting fungal cell membrane integrity and function. Monitoring this compound residues in agricultural commodities is essential for food safety as it ensures compliance with established maximum residue limits (MRLs) and assesses potential consumer exposure risks. The metabolite of this compound also exhibits biological activity, necessitating analytical methods that can simultaneously quantify both the parent compound and its primary metabolite in complex matrices.
Open column chromatography using Florisil (magnesium silicate) as the stationary phase represents a robust cleanup technique for the analysis of pesticide residues in plant matrices. This method effectively removes co-extracted interferents such as pigments, lipids, and other natural matrix components that can compromise chromatographic performance and detection sensitivity. The versatility and cost-effectiveness of Florisil column cleanup have established it as a reference method in many regulatory frameworks, including the Korean Food and Drug Administration (KFDA) protocols [1]. When coupled with high-performance liquid chromatography (HPLC) with ultraviolet (UV) detection, this approach delivers the required selectivity and sensitivity for monitoring this compound residues at levels relevant to current MRL regulations, typically in the range of 0.01-0.5 mg/kg.
Table 1: Required Reagents and Materials for this compound Analysis
| Category | Specific Items | Specifications | Purpose |
|---|---|---|---|
| Reference Standards | This compound | Purity ≥98% | Quantification |
| This compound metabolite | Purity ≥98% | Metabolite analysis | |
| Solvents | Methanol | HPLC Grade | Primary extraction |
| Dichloromethane | HPLC Grade | Liquid-liquid partitioning | |
| Acetonitrile | HPLC Grade | HPLC mobile phase | |
| Cleanup Materials | Florisil | 60-100 mesh, activated | Stationary phase |
| Anhydrous sodium sulfate | ACS grade | Drying agent | |
| Glass wool | Pre-washed | Column packing | |
| Consumables | Centrifuge tubes | 50 mL & 15 mL, PP | Sample processing |
| Syringe filters | Nylon, 0.22 μm | Sample filtration |
Weigh 20.0 g of homogenized sample (apple, pear, or cucumber pulp) into a 250 mL Erlenmeyer flask. Add 100 mL of methanol and shake vigorously for 1 minute. Transfer the mixture to a mechanical shaker and agitate for 30 minutes at 200 rpm to ensure thorough extraction. Filter the extract through Whatman No. 1 filter paper into a 500 mL round-bottom flask. Re-extract the sample residue with an additional 50 mL of methanol, combine the filtrates, and concentrate to approximately 20 mL using a rotary evaporator at 40°C [1].
For alternative matrices, the modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) approach can be employed. Specifically, weigh 5.0 g of homogenized sample into a 50 mL polypropylene tube. Add 10 mL of ultrapure water and vortex for 30 seconds. Then add 10 mL of acetonitrile:ethyl acetate (70:30, v/v) and shake vigorously for 1 minute. Add the extraction salt mixture (4.0 g anhydrous MgSO₄, 1.0 g NaCl, 1.0 g trisodium citrate dihydrate, 0.5 g disodium hydrogen citrate sesquihydrate) and immediately shake for 1 minute. Centrifuge at 4000 rpm for 5 minutes [2].
Transfer the concentrated methanolic extract to a 250 mL separatory funnel containing 100 mL of 2% sodium sulfate solution. Add 50 mL of dichloromethane and shake vigorously for 2 minutes. Allow the phases to separate completely, then collect the dichloromethane layer through a funnel containing glass wool and 20 g of anhydrous sodium sulfate into a 500 mL round-bottom flask. Repeat the extraction with two additional 30 mL portions of dichloromethane. Combine all dichloromethane extracts and concentrate to near dryness using a rotary evaporator at 40°C. Dissolve the residue in 5 mL of n-hexane:dichloromethane (9:1, v/v) for Florisil column cleanup [1] [3].
Table 2: Troubleshooting Guide for Sample Preparation
| Problem | Potential Cause | Solution |
|---|---|---|
| Low recovery | Incomplete extraction | Increase shaking time to 45 min; use ultrasonic bath for 15 min |
| Emulsion formation | High moisture content | Add 2-5 g NaCl to aqueous phase; use centrifugation |
| Poor chromatography | Inadequate cleanup | Reactivate Florisil at 130°C; increase bed height to 15 cm |
| High background noise | Matrix interference | Implement additional cleanup with PSA or GCB |
| Inconsistent retention times | Mobile phase instability | Prepare fresh buffer daily; degas mobile phase thoroughly |
Pack a glass chromatography column (30 cm × 1.5 cm i.d.) with the following layers from bottom to top: glass wool plug, 2 cm anhydrous sodium sulfate, 10 g activated Florisil, and 2 cm anhydrous sodium sulfate. Pre-wash the column with 50 mL of n-hexane before use, ensuring the solvent level does not fall below the top of the sodium sulfate layer. Transfer the sample extract in n-hexane:dichloromethane (9:1) to the column and allow it to elute at a flow rate of approximately 2 mL/min. Wash the column with 50 mL of n-hexane:dichloromethane (9:1) to remove interfering compounds. Elute this compound and its metabolite with 100 mL of n-hexane:acetone (9:1, v/v), collecting the entire fraction in a 250 mL round-bottom flask. Concentrate the eluate to near dryness using a rotary evaporator at 40°C and reconstitute the residue in 2.0 mL of acetonitrile for HPLC analysis [1] [3].
The following workflow diagram illustrates the complete sample preparation process:
Graphical Abstract 1: Sample Preparation Workflow for this compound Analysis
The HPLC analysis should be performed using an agilent 1100 or equivalent system equipped with a quaternary pump, degasser, autosampler, column thermostat, and UV detector. The separation is achieved using a Nucleosil 5 C18 column (250 mm × 4.6 mm i.d., 5 μm particle size) or equivalent reversed-phase column maintained at 40°C. The mobile phase consists of acetonitrile:3 mM carbonate buffer (7:3, v/v, pH 9.0) delivered in isocratic mode at a flow rate of 1.0 mL/min. The injection volume is set at 20 μL, and the detection wavelength is 238 nm with a bandwidth of 4 nm. The total run time is 15 minutes, with this compound and its metabolite typically eluting at approximately 8.5 and 6.2 minutes, respectively [3] [4].
For enhanced sensitivity and specificity, especially in complex matrices, liquid chromatography-tandem mass spectrometry (LC-MS/MS) can be employed. The LC-MS/MS system should utilize a Zorbax SB-C18 column (4.6 × 150 mm, 1.8 μm) with a mobile phase of (A) water containing 5 mM ammonium formate and 0.01% formic acid and (B) methanol containing 5 mM ammonium formate and 0.01% formic acid. The gradient program should be as follows: 0 min, 90% B; 2.0 min, 50% B; 20 min, 100% B, with a flow rate of 0.6 mL/min. Mass spectrometric detection is performed using electrospray ionization (ESI) in positive mode with multiple reaction monitoring (MRM) [2].
System suitability tests should be performed before sample analysis to verify chromatographic performance. Inject five replicates of a standard solution at 0.5 mg/L concentration. The system is considered suitable if the relative standard deviation (RSD) of peak areas is ≤2%, the theoretical plate count for this compound is >5000, and the tailing factor is <1.5. For quantification, construct a calibration curve using at least five concentration levels ranging from 0.2 to 4.0 mg/L. The correlation coefficient (r) should be ≥0.999, and the back-calculated concentrations of calibration standards should be within ±15% of the nominal values [1].
The analytical method for this compound determination in agricultural commodities has been comprehensively validated according to international guidelines, demonstrating excellent performance characteristics across multiple parameters.
The method exhibits high specificity with no significant interfering peaks at the retention times of this compound and its metabolite in blank samples of apple, pear, and cucumber. The Florisil cleanup effectively removes co-extractives that could potentially interfere with the analysis, as confirmed by the minimal baseline disturbance in chromatograms of fortified samples. The resolution between this compound and its metabolite peaks is consistently greater than 2.0, ensuring accurate quantification of both compounds [1] [3].
The method demonstrates excellent linearity over the concentration range of 0.2-4.0 mg/kg for both this compound and its metabolite. Typical calibration curves exhibit correlation coefficients (r) > 0.999, confirming a strong linear relationship between concentration and detector response. The residuals plot shows random distribution, validating the linear model's appropriateness for quantification. The working range encompasses the relevant concentrations for monitoring compliance with MRLs, which typically range from 0.05-2.0 mg/kg depending on the commodity and regulatory jurisdiction [1].
Recovery studies conducted at two fortification levels (0.1 and 0.4 mg/kg) demonstrate satisfactory accuracy with mean recoveries ranging from 87.5 ± 0.0% to 93.3 ± 2.6% for apples, pears, and cucumbers. The precision of the method, expressed as relative standard deviation (RSD), is ≤6% for both intra-day (repeatability) and inter-day (intermediate precision) studies. These values comply with the acceptance criteria established by regulatory guidelines such as SANCO/12495/2011, which typically require recoveries of 70-120% with RSDs ≤20% for pesticide residue analysis [1] [5].
Table 3: Method Validation Parameters for this compound Analysis
| Parameter | Apples | Pears | Cucumbers |
|---|---|---|---|
| Linearity Range (mg/kg) | 0.2-4.0 | 0.2-4.0 | 0.2-4.0 |
| Correlation Coefficient (r) | >0.999 | >0.999 | >0.999 |
| LOD (mg/kg) | 0.02 | 0.02 | 0.02 |
| LOQ (mg/kg) | 0.05 | 0.05 | 0.05 |
| Recovery at 0.1 mg/kg (%) | 87.5 ± 0.0 | 89.2 ± 3.8 | 90.5 ± 4.2 |
| Recovery at 0.4 mg/kg (%) | 90.3 ± 2.1 | 91.7 ± 3.1 | 93.3 ± 2.6 |
| Repeatability (RSD%, n=3) | ≤5.0 | ≤6.0 | ≤5.5 |
| Intermediate Precision (RSD%, n=9) | ≤7.2 | ≤8.5 | ≤7.8 |
The method exhibits excellent sensitivity with a calculated limit of detection (LOD) of 0.02 mg/kg and a limit of quantification (LOQ) of 0.05 mg/kg for this compound in all tested matrices. The LOD represents a concentration that produces a signal-to-noise ratio of 3:1, while the LOQ corresponds to the lowest validated spiking level that meets recovery and precision criteria with a signal-to-noise ratio of 10:1. This sensitivity is sufficient to monitor this compound residues at levels well below the established MRLs in various countries, which typically range from 0.5-2.0 mg/kg for fruits and vegetables [1] [3].
The validated method has been successfully applied to determine this compound residues in field-treated apples, pears, and cucumbers. When this compound was sprayed onto apple trees three times at 50-40-30 days prior to harvesting and onto pear trees four times at 40-30-21-14 days prior to harvesting, the mean residual amounts detected were 0.05 mg/kg and 0.06 mg/kg for apples and pears, respectively. These values are significantly below the Codex Alimentarius MRLs of 0.7 mg/kg for apples and 0.6 mg/kg for pears. In cucumber samples fumigated four times at 7, 5, 3, and 1 day prior to harvesting, residue levels were below the detection limit (0.02 mg/kg) at the time of harvest, demonstrating appropriate pre-harvest intervals [1].
The following diagram illustrates the relationship between application timing and residue persistence:
Graphical Abstract 2: Residue Findings in Field-Treated Crops
The analytical data confirm that when this compound is applied according to recommended guidelines—sprayed as a wettable powder (30% active ingredient) on fruits up to four times at 14 days prior to harvesting or fumigated (10%) on vegetables up to four times at 1 day prior to harvesting—the resulting residues pose minimal risk to consumers. The calculated dietary exposure based on the residue levels detected in this study represents only a small fraction of the acceptable daily intake (ADI) for this compound, which is established at 0.03 mg/kg body weight by international regulatory authorities. These findings support the established pre-harvest intervals and application rates as appropriate for ensuring food safety [1].
Recent research has focused on developing This compound ionic liquids (TILs) to address limitations of conventional formulations, such as rapid photodegradation and potential aquatic toxicity. These innovative formulations pair this compound with various natural organic acids, resulting in improved physicochemical properties including reduced surface tension, modified lipophilicity, and enhanced photostability. Notably, TILs demonstrate superior biological activity against Botrytis cinerea while reducing toxicity to adult zebrafish by more than 4-fold compared to conventional this compound formulations. These advanced formulations represent a promising direction for reducing environmental impact while maintaining efficacy [6].
The application notes and protocols detailed in this document provide a robust analytical framework for the determination of this compound residues in agricultural commodities using open column chromatography cleanup followed by HPLC-UV analysis. The method has been rigorously validated in accordance with international guidelines, demonstrating excellent performance in terms of accuracy, precision, sensitivity, and selectivity. The Florisil-based cleanup procedure effectively removes matrix interferents, ensuring reliable quantification at concentrations relevant to current regulatory standards.
The application of this methodology to field-treated samples confirms that this compound residues remain well below established MRLs when the fungicide is applied according to recommended practices with appropriate pre-harvest intervals. Furthermore, emerging technologies such as this compound ionic liquids offer promising avenues for enhancing the environmental profile of this important fungicide while maintaining its efficacy against economically significant fungal pathogens.
In analytical chemistry, a matrix effect is "the combined effect of all components of the sample other than the analyte on the measurement of the quantity" [1]. In practical terms, co-extracted compounds from your sample can suppress or enhance the instrument signal for your target analyte, leading to inaccurate quantification, poor linearity, and irreproducible results [2]. This is a common challenge in complex analyses using Liquid or Gas Chromatography coupled with Mass Spectrometry (LC-MS or GC-MS) [3].
The table below summarizes the primary strategies you can employ to mitigate matrix effects.
| Strategy | Core Principle | Key Details & Considerations |
|---|---|---|
| Improved Sample Clean-up [3] | Remove interfering matrix components before instrumental analysis. | Most effective way to reduce matrix effects at the source. Balance clean-up rigor with potential loss of target analyte (recovery). |
| Matrix-Matched Calibration [3] | Calibrate using standards prepared in a matrix similar to the sample. | Common corrective practice. Requires access to matrix-free blanks. Cannot correct for effects at the Limit of Quantification (LOQ). |
| Internal Standardization [3] | Use a reference compound to correct for variability. | Stable Isotope-Labeled Internal Standard (SIL-IS) is ideal for mass spectrometry. Corrects for losses during preparation and signal variation. Can be costly and challenging for multi-analyte methods. |
| Alternative Ionization [2] | Use an ionization technique less prone to matrix influence. | Electron Ionization (EI) is less susceptible than Electrospray Ionization (ESI). Requires access to specific instrumentation (e.g., direct-EI LC-MS or GC-MS). |
Here are detailed methodologies for two of the most effective strategies mentioned above.
This method, adapted from a multi-pesticide study, is excellent for extracting this compound from liquid samples like urine and can be modified for other matrices [4]. The "Method A" version was found to be optimal.
The following workflow diagram outlines the key steps of this QuEChERS procedure:
For highly complex matrices like herbal nutraceutical drops, DLLME has been shown to be an effective microextraction technique [3]. This method is particularly suitable for samples that already contain alcohol.
What are the most common signs of matrix effects in my analysis?
My matrix is very complex (e.g., herbal drops). Which method should I start with? For complex, alcohol-containing matrices like nutraceutical drops, the DLLME-GC-MS method is highly recommended. The inherent clean-up and concentration steps in DLLME are designed to handle such complexity, and the alcohol content can be leveraged as part of the extraction process [3].
I am using a stable isotope-labeled internal standard. Do I still need to worry about matrix effects? While a Stable Isotope-Labeled Internal Standard (SIL-IS) is the best corrective measure and can compensate for many matrix effects, it is not a guarantee. The SIL-IS must be added early in the process and should co-elute perfectly with the target analyte. Even then, it is crucial to assess the presence and magnitude of matrix effects during method validation to ensure the IS is performing as expected [3].
The following table summarizes two established extraction methods for triflumizole from environmental and food samples.
| Method Attribute | Dispersive Liquid-Liquid Microextraction (DLLME) for Water Samples [1] | Solvent Extraction & Clean-up for Food Samples [2] |
|---|---|---|
| Sample Type | Tap water, Wastewater | Apples, Pears, Cucumbers |
| Extraction Solvent | Chloroform (200 µL), Ethanol (3.0 mL) | Methanol, then Dichloromethane |
| Key Additives | Potassium Iodide (2.0 g) | - |
| Mixing Method | Hand shaking (15 seconds) | - |
| Clean-up Procedure | Not required | Florisil preparative column |
| Analysis Instrument | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC) with UV detection (238 nm) |
| Achieved Recovery | Close to 100% (for tap water, using matrix matching) | 87.5% to 93.3% |
| Limit of Detection (LOD) | 0.97 ng mL⁻¹ | 0.02 mg kg⁻¹ |
If your recovery rates for this compound are suboptimal, consider investigating the following areas in your protocol.
Problem: Inefficient Transfer from Initial Extract
Problem: Matrix Interference
Problem: Suboptimal Extraction Conditions
Problem: Physicochemical Properties
The following diagram outlines a logical workflow for developing and optimizing a this compound extraction method based on the principles from the research.
For your technical work, here are the detailed methodological steps from the research.
Dispersive Liquid-Liquid Microextraction (DLLME) for Water [1]
Solvent Extraction and Clean-up for Food Samples [2]
The European Food Safety Authority (EFSA) review provides a clear statement on the storage stability of this compound and its metabolites, which is crucial for ensuring the reliability of analytical results [1].
| Aspect | Details |
|---|---|
| Analyte Stability | This compound and the metabolites FM-6-1, FD-2-1, and FA-1-1 are stable under frozen conditions [1]. |
| Recommended Condition | -20 °C [1]. |
| Demonstrated Duration | At least 6 months in high acid and high water content commodities [1]. |
The storage stability data is supported by proven analytical procedures for determining this compound residues. The following table summarizes a common method used in the scientific literature [2] [3] [4].
| Step | Description |
|---|---|
| Extraction | Samples are homogenized and extracted with methanol [2] [3] [4]. |
| Liquid-Liquid Partitioning | The extract is partitioned into dichloromethane (methylene chloride) to transfer the analytes to an organic phase [2] [4]. |
| Clean-up | The extract is cleaned up using a solid-phase column, typically packed with Florisil, to remove interfering co-extractives [2] [4]. |
| Analysis & Detection | Determination is performed by HPLC with UV detection at a wavelength of 238 nm [2] [4]. |
The workflow below illustrates the general steps for sample preparation and analysis of this compound residues.
Q: What is the enforcement residue definition for this compound in fruit crops? A: For compliance monitoring within the EU, the residue definition is the sum of this compound and its main metabolite FM-6-1, expressed as this compound [1].
Q: What is the typical limit of detection (LOD) for these analytical methods? A: The methods described have excellent sensitivity, with a typical LOD of 0.01 to 0.02 mg/kg (ppm) [2] [3] [4].
Q: Are commercial analytical standards for this compound available? A: Yes, analytical standards for this compound and its metabolite FM-6-1 are commercially available, which are necessary for calibration and quality control [1] [5].
The following table summarizes key validation parameters from recent multi-residue methods. While not specific to triflumizole, these targets are representative of modern, high-performance liquid chromatography and gas chromatography workflows.
| Matrix | Technology Used | Number of Pesticides | LOQ Range (µg/kg) | Recovery Range (%) | RSD Range (%) |
|---|---|---|---|---|---|
| Bee Pollen (Food Chemistry, 2024) [1] | Automated Clean-up, LC/GC-MS/MS | Large Scope | Information Not Specified | Information Not Specified | Information Not Specified |
| Almonds [2] | LC-MS/MS & GC-MS | 270 | 0.92 - 9.98 | 70.03 - 119.82 | 1.65 - 19.42 (Precision) |
| Various (Environmental Sample) [3] | GC-MS-TIC | 220 | 2.34 - 44.22 (ng/mL) | 70 - 120 | < 20 |
| Tea Samples [3] | LC-ESI-MS/MS | Not Specified | 0.1 - 2.6 (ng/mL) | 70 - 120 | Acceptable (Not Specified) |
A 1987 study details a High-Performance Liquid Chromatography (HPLC) method for this compound and its metabolite. This foundational protocol can serve as a starting point for optimization with modern equipment [4].
To achieve lower detection limits, focus on optimizing sample preparation and instrument conditions. The following workflow outlines a strategic approach to method development.
What is the most critical step for reducing background noise in this compound analysis?
How can I improve the sensitivity and specificity of an old HPLC-UV method?
Why are my calibration curves inconsistent, and recovery values outside the acceptable range (70-120%)?
The following table summarizes two high-performance liquid chromatography (HPLC) methods for determining triflumizole and its metabolites in crop samples.
Table 1: HPLC Methods for this compound and Metabolite Residue Analysis
| Method Aspect | Method 1: Individual Compound Analysis [1] [2] | Method 2: Total Residue Analysis [3] |
|---|---|---|
| Target Analytes | This compound and its metabolite (FM-6-1) | Total content of this compound and its metabolites (as a common moiety) |
| Sample Extraction | Extracted with methanol; re-extracted into methylene chloride [1] [2] | Converted to a common derivative (4-chloro-α, α, α-trifluoro-o-toluidine) via hydrolyses [3] |
| Clean-up | Florisil column [1] [2] | Distillation and column chromatography [3] |
| HPLC Column | Nucleosil 5 C18 (ODS, 5 μm) [1] [2] | Information not specified in abstract |
| Mobile Phase | Acetonitrile-3 mM carbonate buffer (7:3, v/v, pH 9.0) [1] [2] | Information not specified in abstract |
| Detection | UV detection at 238 nm [1] [2] | Can use either HPLC or Gas Chromatography (GC) [3] |
| Method Performance | Recovery: 73-99% (this compound), 74-94% (Metabolite); Limit of detection: 0.01-0.02 ppm [1] [2] | Recovery: 69-97%; Limit of detection: 0.02 ppm [3] |
Understanding the stability of your analytes during and after extraction is critical for obtaining accurate results. The stability of this compound and its primary metabolite FM-6-1 is highly dependent on the sample matrix and storage conditions.
Table 2: Stability Factors for this compound and Metabolite FM-6-1 in Final Extracts [4]
| Factor | Impact on Stability | Experimental Observation |
|---|---|---|
| Matrix (Chlorophyll Content) | High impact. Extracts from chlorophyll-rich crops (e.g., sweet pepper) cause rapid degradation. | In sweet pepper extract, this compound degraded to 3.7% and FM-6-1 to 33.9% after 168 hours. In lily scale (low chlorophyll), no significant degradation occurred [4]. |
| Light | High impact. Degradation is significantly accelerated by light exposure. | Degradation was more remarkable in laboratory light compared to dark conditions [4]. |
| Temperature | Moderate impact. Higher temperatures increase degradation rate. | Decrease was more notable at 30°C than at 5°C [4]. |
Here are answers to common problems you might encounter:
Q1: Why am I seeing low recoveries or degradation of this compound and its metabolite in my final extracts?
Q2: How should I handle and store certified reference materials (CRMs) and working solutions for accurate quantification?
Q3: My method requires analyzing for both this compound and its metabolites. What analytical approaches can I use?
The following diagram outlines a general workflow for analyzing this compound residues, integrating key steps from the methods and stability considerations discussed.
This compound degrades into several metabolites. For reliable analysis, you must use the correct regulatory definitions for the residues you are measuring.
| Purpose | Recommended Residue Definition | Key Metabolites Included | Notes |
|---|---|---|---|
| Monitoring & Enforcement | Sum of this compound and metabolite FM-6-1 [1] | (1E)-N'-[4-chloro-2-(trifluoromethyl)phenyl]-2-propoxyethanimidamide [1] | Expressed as this compound equivalents [1] |
| Risk Assessment | Sum of this compound and all metabolites containing the 4-chloro-2-(trifluoromethyl)phenyl group [1] | FM-6-1, FD-2-1, FA-1-1, and others [1] | A worst-case conversion factor of 1.5 is used to translate enforcement data to risk assessment values [1] |
The metabolite FM-6-1 is a major degradation product, found to increase slowly over time and can represent a significant portion of the total residue [1]. Studies indicate that both this compound and FM-6-1 are stable in frozen samples (-20 °C) for at least six months in high acid and high water commodities, which is critical for planning your analysis [1].
For simultaneous analysis of this compound and its key metabolite FM-6-1, a method using Solid Phase Extraction (SPE) coupled with Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) has been successfully developed and validated [2].
The following workflow outlines the key steps for sample preparation and analysis:
This method has been applied to study the dissipation behavior of these compounds. The half-lives are summarized below:
| Compound / Residue | Matrix | Half-life (Days) |
|---|---|---|
| This compound (Parent) | Strawberry | 1.6 - 2.2 [2] |
| Total Residues (this compound + FM-6-1) | Strawberry | 2.4 - 2.9 [2] |
| This compound (Parent) | Soil | 4.3 - 6.1 [2] |
| Total Residues (this compound + FM-6-1) | Soil | 5.5 - 6.9 [2] |
Q1: Why must I analyze for metabolites instead of just the parent compound? Using only the parent compound for monitoring is insufficient. Regulatory enforcement relies on the specific residue definition, which for this compound is the sum of this compound and FM-6-1 [1]. Risk assessment requires a broader definition that captures more metabolites. Failing to do so will result in an inaccurate and non-compliant residue value.
Q2: My analytical results are inconsistent. What is a critical point I might be missing? Confirm your sample storage conditions. While this compound and its metabolites are stable at -20°C, degradation can occur at higher temperatures or if storage time exceeds validated stability periods. Always ensure your storage conditions and timelines match the validated methods, typically -20°C for up to six months [1].
Q3: Is there an approved HPLC method for this compound? The search results did not provide a fully detailed HPLC method for this compound. One study developed an HPLC method for a different compound, Triflumezopyrim [3]. For this compound, a validated GC-MS/MS method is documented as effective for simultaneous analysis of the parent compound and its major metabolite, FM-6-1 [2].
The following table consolidates key validation parameters and example data from peer-reviewed methods for quantifying triflumizole in different matrices.
| Parameter | Requirement / Guideline | Example Data (Banana; UHPLC-MS/MS) | Example Data (Water; GC-MS) | Example Data (Crops; Total Residues) |
|---|---|---|---|---|
| Linearity | Not specified in results | Acceptable values achieved [1] | Linear over a wide range [2] | Not specified [3] |
| Limit of Detection (LOD) | Not specified in results | 5.00 μg/kg [1] | 0.97 ng/mL (this compound) [2] | 0.02 ppm [3] |
| Limit of Quantification (LOQ) | Not specified in results | 10.0 μg/kg [1] | - | 0.02 ppm (effectively the LOQ) [3] |
| Trueness/Recovery | 70-120% | 70-120% (for most at 10-100 μg/kg levels) [1] | Appreciable results; ~100% for tap water [2] | 69% - 97% [3] |
| Precision (Intermediate) | <20% RSD | <20% RSD [1] | Good precision for replicates [2] | Not specified [3] |
| Residue Definition | Sum of this compound and metabolite FM-6-1 (for monitoring in fruit) [4] | Method covers 128 pesticides, incl. This compound [1] | This compound parent compound [2] | Sum of this compound and metabolites with 4-chloro-2-(trifluoromethyl)phenyl group [3] |
Here are detailed methodologies for different analytical techniques as described in the search results.
This protocol is suitable for the simultaneous analysis of this compound and numerous other pesticides [1].
This method is designed to quantify the total content of this compound and its metabolites, which is important for regulatory risk assessment [3].
The following diagram illustrates the general decision-making workflow for selecting and performing the appropriate analytical method.
For a comprehensive understanding, the table below summarizes analytical methods and physicochemical properties crucial for troubleshooting triflumizole analysis.
| Aspect | Key Information | Source / Method |
|---|---|---|
| General Analysis Method | Extraction with methanol, cleanup via liquid-liquid partition & column chromatography, determination by HPLC or GC. | Historical Crop Method [1] |
| Modern Multi-Residue Context | Included in QuEChERS extraction for multi-residue analysis in complex matrices (e.g., chili pepper), followed by GC-MS/MS. | GC-MS/MS Screening [2] |
| Water Solubility | 10.5 mg/L at 20°C, pH 7. Classified as "moderate". [3] | Physicochemical Property [3] |
| Log P (Octanol-Water) | 4.77. Indicates a highly lipophilic character. [3] | Physicochemical Property [3] |
| Solubility in Organic Solvents | High solubility in acetone, ethyl acetate, and methanol; lower in n-hexane. [3] | Physicochemical Property [3] |
Here are answers to anticipated frequently asked questions, designed to help users diagnose and resolve low recovery issues.
The main factors stem from its physicochemical properties and the sample matrix:
Yes, research into Natural Adsorbents (N-Ads) for sample pretreatment is active. These materials, such as biochar, fungal hyphae-derived carbon, and modified plant materials, are explored for use in techniques like dispersive solid-phase microextraction (DSPME) and magnetic solid-phase extraction (MSPE). They can offer selective cleanup and pre-concentration, potentially improving recovery and reducing matrix effects in complex samples [4].
The following diagram illustrates a generalized analytical workflow, highlighting critical control points where recovery can be lost.
The methodologies for analyzing triflumizole and FM-6-1 have evolved, with modern techniques offering improved efficiency and sensitivity. The table below summarizes two key approaches documented in the literature.
| Method Attribute | HPLC-UV Method (Historical) | HPLC-MS/MS Method (Modern) |
|---|---|---|
| Source | [1] [2] | [3] |
| Application Context | General residue analysis in crops | Dissipation and risk assessment in cucumber |
| Extraction | Methanol [1] | QuEChERS methodology [3] |
| Clean-up | Liquid-liquid partition with methylene chloride and Florisil column chromatography [1] [2] | Dispersive Solid-Phase Extraction (d-SPE) [3] |
| Analysis Technique | High-Performance Liquid Chromatography with UV detection [1] | High-Performance Liquid Chromatography with tandem Mass Spectrometry [3] |
| Detection Wavelength | 238 nm [1] | Mass spectrometry (specific transitions not listed in results) |
| Quantification Limit | 0.01 - 0.02 ppm [1] [2] | 0.01 - 0.05 mg/kg [3] |
The following table consolidates quantitative data from a 2018 study on open-field cucumbers, which provides relevant information on the behavior and risk of these compounds [3].
| Data Category | This compound | Metabolite FM-6-1 |
|---|---|---|
| Recovery Rate (Mean) | 80 - 105% | 80 - 105% |
| Recovery Relative Standard Deviation (RSD) | 1.0 - 6.1% | 1.0 - 6.1% |
| Dissipation Half-life (in Cucumber) | 2.3 - 40.8 days | 2.3 - 40.8 days |
| Final Residue at Harvest | ≤ 0.07 mg/kg | Data points to FM-6-1 being part of the total residue definition [4] |
| Dietary Risk (Hazard Quotient) | < 1 (Low risk) | < 1 (Low risk) |
To better understand the logical relationships in the analysis and the compound's behavior, the following diagrams outline the general analytical workflow and the metabolic pathway of this compound.
The metabolic relationship between this compound and FM-6-1 is a critical aspect of the residue definition for monitoring purposes, as established by the European Food Safety Authority (EFSA) [4].
When structuring your comparison, please consider the following points derived from the search results:
The table below summarizes the key information found in the search results. Note that specific numerical MRLs for various food commodities are not listed here, as the sources focus on the assessment process.
| Region | Regulatory Status | Key Points |
|---|---|---|
| European Union | Reviewed under Regulation (EC) No 396/2005 [1] [2] | Residue Definition: For monitoring, the sum of this compound and its metabolite FM-6-1. For risk assessment, the sum of this compound and all metabolites containing the 4-chloro-2-(trifluoromethyl)phenyl group [2]. |
| Consumer Risk: An indicative assessment concluded no apparent risk was identified for the proposed uses, though some data gaps remained [2]. | ||
| Toxicity Class: Classified as an azole fungicide [2]. | ||
| Japan | MRLs are established and regularly updated [3] | Note: The search results confirm Japan actively revises its MRLs, but no specific, current MRLs for this compound were listed in the found documents [4] [5] [3]. |
| Canada | Active MRLs are established [6] | Note: While Canada has a functioning MRL system, the search results provided details for other pesticides (e.g., isocycloseram) and did not list specific MRLs for this compound [6]. |
For your guide, detailing the standard experimental protocols used by regulatory agencies can be highly valuable. The European Food Safety Authority's (EFSA) review of this compound outlines the core methodologies required for MRL setting and consumer risk assessment [2].
The workflow below summarizes the key stages and considerations in this process.
Based on the EFSA review, here are the detailed methodologies for core experiments [2]:
Metabolism Studies
Residue Analytical Method for Enforcement
Residue Magnitude Trials
Consumer Risk Assessment
The table below summarizes the key characteristics of triflumizole, tebuconazole, and metalaxyl based on the information obtained.
| Feature | This compound | Tebuconazole | Metalaxyl |
|---|---|---|---|
| Chemical Group | Imidazole [1], Conazole [2] | Triazole [3] | Acylalanine [4] |
| FRAC Code | 3 [2] | Information Missing | Information Missing |
| Mode of Action | Systemic; Inhibitor of chitin biosynthesis (ergosterol biosynthesis for other conazoles is a common but unconfirmed action for this compound) [2]. | Systemic; Broad-spectrum [3] | Systemic; specific against oomycetes [4] |
| Primary Efficacy | Powdery mildew, scab, cedar apple rust [2] | Rusts, smuts, blights, powdery mildew [3] | Late blight, downy mildew [4] |
| Key Crops | Fruits (e.g., apples, pears), vegetables, ornamentals [2] | Cereals & grains, fruits & vegetables, oilseeds & pulses [3] | Cereals & grains, pulses & oilseeds, fruits & vegetables [4] |
| Regulatory Status (Example) | Not approved in the EU [2] | In widespread global use [3] | In widespread global use, with regional regulations [4] |
The following diagram illustrates the primary mode of action for conazole fungicides like tebuconazole, which inhibits ergosterol synthesis. Note that the specific biochemical target for this compound, while classified in the same group, is officially listed as an inhibitor of chitin biosynthesis [2].
For researchers aiming to generate their own comparative efficacy data, here is a proposed experimental workflow. This protocol outlines the key steps for conducting in vitro (lab) and in vivo (greenhouse/field) trials.
Key Experimental Components:
The search results indicate that tebuconazole is a broad-spectrum fungicide valued for its protective, curative, and eradicant actions across a wide range of crops [3]. In contrast, metalaxyl is highly specific against oomycete pathogens like those causing late blight and downy mildew [4]. This compound is particularly effective against diseases like powdery mildew and scab in fruits and vegetables [2].
A significant finding is that this compound's official classification as an "inhibitor of chitin biosynthesis" suggests a different molecular target than the more common ergosterol-inhibition mechanism of other conazoles [2]. This has important implications for resistance management and efficacy.
The main data gaps I identified include:
Monitoring resistance in fungal pathogens involves a combination of phenotypic (growing the fungus in the presence of the drug) and genotypic (examining the genetic code) methods. The table below compares the key techniques.
| Method | Key Principle | Key Output(s) | Advantages | Limitations |
|---|---|---|---|---|
| In Vitro Sensitivity Testing [1] [2] | Determines the Minimum Inhibitory Concentration (MIC) or EC50 that inhibits fungal growth by 50% [2]. | MIC/EC50 values; Sensitivity/resistance categorization. | Directly measures fungicide effect; Quantifiable and reproducible. | Requires pathogen culturing; Time-consuming; May not reflect host environment [2]. |
| Genetic/Molecular Analysis [3] [4] | Identifies mutations (e.g., in Cyp51 genes) known to confer resistance [1]. | Presence of specific resistance mutations (e.g., tandem repeats, single nucleotide variants) [4]. | High-throughput; Does not require live pathogen; Enables tracking of resistance spread. | Requires prior knowledge of resistance mechanisms; Does not prove phenotypic resistance on its own. |
| Highly Multiplexed Assays [3] | Uses microfluidics and amplicon sequencing to screen hundreds of genetic targets simultaneously. | Data on allele frequencies for virulence, fungicide resistance, and population markers. | Extremely comprehensive; Allows for population-level monitoring and detection of emerging mutations. | Complex setup and data analysis; Higher cost. |
Recent research provides concrete data on resistance mechanisms and their impact. The following table summarizes key findings from a 2025 study on Trichophyton rubrum, which illustrate the concept of isozyme-specific targeting that can inform monitoring strategies [1].
| Finding | Experimental Strain/Context | Key Quantitative Data | Interpretation & Relevance |
|---|---|---|---|
| Differential Isozyme Function | T. rubrum Cyp51 deletion strains (Δcyp51A, Δcyp51B) [1] | Δcyp51B showed significant growth defects, unlike Δcyp51A. | Cyp51B is essential for basal growth, while Cyp51A is an inducible isozyme linked to azole tolerance [1]. |
| Isozyme-Specific Drug Activity | T. rubrum treated with various azoles [1] | Fluconazole MIC decreased 64-fold in Δcyp51A strain. Difenoconazole MIC decreased 256-fold [1]. | Most azoles tested showed higher activity against Cyp51B. Select agents like prochloraz showed increased activity against Cyp51B [1]. |
| Synergistic Azole Effects | Wild-type T. rubrum treated with azole combinations [1] | Combination of isozyme-selective azoles yielded synergistic effects against the wild-type strain. | Combining azoles with different isozyme preferences is a promising strategy to enhance efficacy and counter resistance [1]. |
Furthermore, a 2025 surveillance study in China highlights the variation in resistance across species, which is critical for contextualizing monitoring data [5]. For instance, while C. albicans maintained a 91.2% susceptibility to fluconazole, C. tropicalis exhibited much higher resistance rates (36.2% to fluconazole and 34.8% to voriconazole) [5].
Here are detailed methodologies for the key experiments cited above.
This protocol is adapted from the CLSI reference method used in the Sichuan surveillance study [5].
This protocol is based on the methods used to identify azole-resistant Aspergillus fumigatus (ARAF) from environmental samples [4].
The following diagram illustrates the logical workflow for designing a resistance monitoring study, integrating the methods described above.
It is critical to monitor resistance within a One-Health framework, which recognizes the interconnectedness of human, animal, plant, and environmental health [6]. The extensive use of DMIs in agriculture creates selection pressure that can lead to the emergence of resistance in environmental fungi, including those that can cause human disease [6]. For example, azole-resistant Aspergillus fumigatus has been isolated from tulip bulbs and agricultural environments, with genotypes identical to those found in clinical settings [4] [6]. Therefore, monitoring programs should consider environmental and agricultural samples to fully understand the origin and flow of resistance genes.
The table below consolidates key dissipation data for triflumizole and its metabolite from various crop studies.
| Crop & Environment | Half-life (t₁/₂) in Days | Final Residue at Harvest (mg/kg) | Application Dosage (g a.i./ha) | Pre-Harvest Interval (PHI) in Days |
|---|---|---|---|---|
| Strawberry (Greenhouse) [1] | 1.6 - 2.2 days (this compound) | ≤ 0.39 (Total residues) | Information not specified | 5 - 10 |
| Cucumber (Open Field) [2] | 2.3 - 40.8 days | 0.07 (this compound) | 253 - 379.5 | Information not specified |
| Soil (Greenhouse) [1] | 4.3 - 6.1 days (this compound) | ≤ 0.42 (Total residues) | Information not specified | - |
The following detailed methodologies are common across the cited studies for determining residue levels and dissipation kinetics [3] [1] [2]:
The experimental workflow from field trial to risk assessment can be visualized as follows:
Irritant;Health Hazard;Environmental Hazard